(R)-Zanubrutinib-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H29N5O3 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(7R)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1/i3D,4D,5D,6D,7D |
InChI Key |
RNOAOAWBMHREKO-FLILWQMJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H] |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-Zanubrutinib-d5: Chemical Properties, Structure, and Mechanism of Action
Introduction
(R)-Zanubrutinib-d5 is the deuterium-labeled stable isotopologue of (R)-Zanubrutinib.[1][2] The parent compound, Zanubrutinib, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) utilized in the treatment of B-cell malignancies such as mantle cell lymphoma (MCL).[3][4][5][6] Due to the kinetic isotope effect, deuteration can sometimes alter the pharmacokinetic and metabolic profiles of drugs.[1][2] Primarily, this compound serves as a critical internal standard for analytical and pharmacokinetic research, enabling precise quantification of Zanubrutinib in biological matrices through mass spectrometry-based methods.[7] This guide provides a comprehensive overview of its chemical properties, structure, and the mechanism of action of its non-labeled parent compound.
Chemical Properties and Structure
This compound is a solid at room temperature.[1] Its structure is characterized by a tetrahydropyrazolopyrimidine core linked to a 4-(phenoxy-d5)phenyl group and an acryloylpiperidinyl moiety. The five deuterium atoms are located on the terminal phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₇H₂₄D₅N₅O₃ | [1][2][7][8][9] |
| Molecular Weight | 476.58 g/mol | [1][2][8] |
| IUPAC Name | (7R)-2-(4-(phenoxy-d5)phenyl)-7-(1-acryloylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | Adapted from[10] |
| Unlabeled CAS | 1691249-44-1 ((R)-Zanubrutinib) | [1][2][7][10] |
| SMILES | O=C(C1=C2NCC--INVALID-LINK--N2N=C1C4=CC=C(OC5=C([2H])C([2H])=C([2H])C([2H])=C5[2H])C=C4)N | [2] |
| Appearance | Solid | [1] |
Mechanism of Action of Zanubrutinib
Zanubrutinib functions by targeting Bruton's tyrosine kinase (BTK), a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is essential for the proliferation, development, and survival of both normal and malignant B-cells.[3][5]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[4] Zanubrutinib acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of BTK.[3][4][6] This permanent binding blocks the kinase activity of BTK, thereby halting the downstream signaling cascade.[4] The inhibition of BTK disrupts key survival pathways, including the PI3K-AKT and NF-κB pathways, which ultimately suppresses the proliferation and survival of malignant B-cells and induces apoptosis (programmed cell death).[4][11]
Experimental Protocols
Synthesis
While specific, proprietary protocols for the synthesis of this compound are not publicly available, the general synthetic route follows that of the unlabeled compound, with the introduction of a deuterated starting material. The synthesis of Zanubrutinib involves the formation of the pyrazole-pyrimidine core, followed by reduction and chiral resolution to obtain the desired (R)-enantiomer, and subsequent coupling reactions.[12] The deuterium atoms are incorporated by using a deuterated precursor, such as 4-(phenoxy-d5)boronic acid, during the Suzuki coupling step to form the biaryl structure.
In Vitro and In Vivo Formulations
This compound is typically supplied as a solid powder. For experimental use, it must be dissolved in an appropriate solvent or vehicle. The following tables provide example formulations for in vitro and in vivo applications. These protocols are for reference, and optimization may be required for specific experimental designs.[1]
Table 2: Example Formulations for this compound
| Formulation Type | Components | References |
| In Vitro Stock Solution | DMSO | [1] |
| Injection Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline | [1] |
| Injection Formulation 2 | 10% DMSO, PEG300, Tween 80, Saline | [1] |
| Oral Formulation 1 | Dissolved in PEG400 | [1] |
| Oral Formulation 2 | Suspended in 0.2% Carboxymethyl cellulose | [1] |
Detailed Protocol: Preparation of Injection Formulation 1
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 850 µL of saline (0.9% w/v sodium chloride in ddH₂O) and vortex until a clear solution or uniform suspension is achieved.[1]
Analytical Characterization
The identity, purity, and structural confirmation of this compound are established using standard analytical techniques. Commercial suppliers typically provide a Certificate of Analysis with detailed results from these methods.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and isotopic enrichment of the deuterated compound.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and the position of the deuterium labels.[13]
Storage and Handling
Proper storage is crucial to maintain the stability and integrity of the compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | References |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 6 months | [1][13] |
| -20°C | 1 month | [1][13] |
The product is generally stable at ambient temperatures for short periods, such as during shipping.[1]
Conclusion
This compound is an indispensable tool for researchers in pharmacology and drug development. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard allow for the accurate and reliable quantification of Zanubrutinib in preclinical and clinical studies. Understanding its structure and the potent mechanism of action of its parent compound is fundamental to its application in advancing the study of BTK inhibitors.
References
- 1. This compound I CAS#: I Bruton tyrosine kinase (BTK) inhibitor I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 5. zanubrutinib - My Cancer Genome [mycancergenome.org]
- 6. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Zanubrutinib D5 Datasheet DC Chemicals [dcchemicals.com]
- 9. Buy Online CAS Number 3027617-37-1 - TRC - Zanubrutinib-d5 | LGC Standards [lgcstandards.com]
- 10. (R)-Zanubrutinib | C27H29N5O3 | CID 137071299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
(R)-Zanubrutinib-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (R)-Zanubrutinib-d5's role and mechanism of action as an internal standard in the quantitative bioanalysis of Zanubrutinib. The document outlines the foundational principles of stable isotope dilution analysis, details validated experimental protocols, and presents the underlying biochemical pathways relevant to Zanubrutinib's therapeutic action.
Introduction: The Role of Internal Standards in Quantitative Bioanalysis
In the landscape of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, chromatographic injection volume, and matrix effects that can cause ion suppression or enhancement.
To mitigate these variables, a suitable internal standard (IS) is incorporated into the analytical workflow. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. The "mechanism of action" of an internal standard, therefore, is not biological but analytical; it co-elutes with the analyte and experiences similar variations during the analytical process, allowing for reliable normalization of the analyte's signal.
This compound: An Ideal Internal Standard
This compound is the deuterium-labeled version of the (R)-enantiomer of Zanubrutinib. The incorporation of five deuterium atoms increases its mass by five Daltons, making it easily distinguishable from the unlabeled Zanubrutinib by a mass spectrometer. Its utility as an internal standard is rooted in the principles of stable isotope dilution analysis.[1]
Key Attributes:
-
Chemical and Physical Similarity: Being structurally almost identical to Zanubrutinib, it exhibits nearly the same chromatographic retention time, extraction recovery, and ionization efficiency.
-
Mass Differentiation: The mass difference of +5 amu ensures that its mass spectrometric signal does not overlap with the natural isotopic distribution of Zanubrutinib.
-
Co-elution: It co-elutes with Zanubrutinib, ensuring that both compounds are subjected to the same matrix effects at the same point in time.[2]
-
Stability: Deuterium is a stable, non-radioactive isotope, ensuring the stability of the labeled compound throughout the analytical process.
By adding a known concentration of this compound to each sample prior to processing, any loss of analyte during sample preparation or fluctuation in instrument response will affect both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, providing a highly accurate and precise measurement.
Zanubrutinib's Therapeutic Mechanism of Action: Targeting the BTK Signaling Pathway
Zanubrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[3][4] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and growth.
Zanubrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[4] This blockade of BTK signaling ultimately leads to decreased proliferation and survival of malignant B-cells.[3]
Below is a diagram illustrating the BTK signaling pathway and the point of inhibition by Zanubrutinib.
Caption: BTK Signaling Pathway Inhibition by Zanubrutinib.
Experimental Protocol: Quantification of Zanubrutinib in Human Plasma
This section provides a detailed methodology for the quantification of Zanubrutinib in human plasma using LC-MS/MS with a deuterated internal standard. This protocol is a synthesis of methodologies reported in peer-reviewed literature.[2][3]
Materials and Reagents
-
Zanubrutinib reference standard
-
This compound (or a suitable deuterated analog like Ibrutinib-d5) as internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (≥98%)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 200 µL of the internal standard working solution (e.g., Ibrutinib-d5 at 20 ng/mL in acetonitrile).
-
Vortex the mixture for 10 minutes to precipitate proteins.
-
Centrifuge the tubes at 16,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase starting condition (e.g., 62% aqueous phase, 38% organic phase).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the experimental workflow for sample preparation and analysis.
Caption: Bioanalytical Workflow for Zanubrutinib Quantification.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions derived from published methods.[3][5][6]
Table 1: Chromatographic Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 38-40 °C |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 3 µL |
| Gradient Program | 0-4.0 min, 38% B; 4.0-4.1 min, 38-95% B; 4.1-5.0 min, 95% B; 5.0-5.1 min, 95-38% B; 5.1-6.5 min, 38% B |
| Total Run Time | 6.5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | API 4000 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5000 V |
| Source Temperature | 650 °C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Zanubrutinib and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Zanubrutinib | 472.2 | 455.2 |
| Ibrutinib-d5 (IS) | 446.2 | 309.2 |
Note: The MRM transition for this compound would be approximately m/z 477.2 -> 460.2, subject to empirical optimization.
Method Validation and Performance
A robust bioanalytical method must be validated to ensure its reliability. The following table summarizes typical validation parameters for a Zanubrutinib assay in human plasma, demonstrating the performance achievable with the use of a deuterated internal standard.
Table 4: Summary of Bioanalytical Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 2.00 - 1000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 13%[3] |
| Intra- and Inter-day Accuracy (%Bias) | 94.7% to 105.7%[3] |
| Extraction Recovery | 93.9% to 105.2% |
| Matrix Effect | 97.6% to 109.0%[2] |
These performance metrics, compliant with FDA guidelines, underscore the effectiveness of using a deuterated internal standard like this compound to ensure accurate and precise quantification of Zanubrutinib in complex biological matrices.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Zanubrutinib. Its "mechanism of action" is purely analytical, functioning to correct for procedural variability inherent in LC-MS/MS workflows. By mimicking the behavior of the unlabeled analyte, it enables highly accurate and precise quantification, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the overall development of Zanubrutinib as a targeted cancer therapy. The detailed protocols and performance data presented in this guide provide a comprehensive resource for researchers and scientists working in this field.
References
- 1. veeprho.com [veeprho.com]
- 2. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive UPLC-MS/MS method for the determination of zanubrutinib in beagle plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application of Deuterated Zanubrutinib in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zanubrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2] Its pharmacokinetic profile is characterized by rapid absorption and metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4] This rapid clearance necessitates specific dosing regimens to maintain therapeutic concentrations. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, presents a compelling approach to modulate the metabolic fate of zanubrutinib, potentially leading to an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the principles, methodologies, and potential applications of deuterated zanubrutinib in pharmacokinetic research. While direct comparative pharmacokinetic data between deuterated and non-deuterated zanubrutinib is not yet publicly available, this guide synthesizes existing knowledge on zanubrutinib's metabolism, the kinetic isotope effect, and analogous deuterated pharmaceuticals to provide a robust framework for researchers in this field.
The Rationale for Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can significantly alter the metabolic rate of a drug, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position. Since the metabolism of many drugs, including zanubrutinib, involves CYP450-mediated oxidation (a process that often involves C-H bond cleavage), deuteration can lead to a decreased rate of metabolism.[5][6] This can result in:
-
Increased plasma exposure (AUC): A slower metabolic clearance leads to the drug remaining in the systemic circulation for a longer period.
-
Longer half-life (t1/2): The time it takes for the plasma concentration of the drug to reduce by half is extended.
-
Potentially lower and less frequent dosing: An improved pharmacokinetic profile may allow for reduced dosing frequency and lower overall dose, which can enhance patient compliance and potentially reduce off-target effects.
A well-documented example of this principle is deutetrabenazine, the deuterated analogue of tetrabenazine. Clinical studies have shown that deuteration leads to a nearly two-fold increase in the half-life and a more than two-fold increase in the systemic exposure (AUC) of its active metabolites compared to the non-deuterated form.
Pharmacokinetic Profile of Zanubrutinib
Understanding the baseline pharmacokinetics of zanubrutinib is essential to appreciate the potential impact of deuteration.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~2 hours | [4] |
| Terminal Half-life (t1/2) | 2-4 hours | [4] |
| Metabolism | Primarily by CYP3A4 | [3][4] |
| Mean Steady-State AUC (160 mg BID) | 2295 (37% CV) ng·h/mL | [3] |
| Mean Steady-State Cmax (160 mg BID) | 314 (46% CV) ng/mL | [3] |
| Mean Steady-State AUC (320 mg QD) | 2180 (41% CV) ng·h/mL | [3] |
| Mean Steady-State Cmax (320 mg QD) | 543 (51% CV) ng/mL | [3] |
Zanubrutinib Metabolism and the Rationale for Deuteration
Zanubrutinib is extensively metabolized by CYP3A4.[3][4] The metabolic pathways likely involve oxidation at various positions on the molecule. By strategically placing deuterium atoms at sites susceptible to CYP3A4-mediated oxidation, the metabolic rate can be slowed, leading to the aforementioned pharmacokinetic advantages.
References
- 1. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zanubrutinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Isotopic Labeling of Bruton's Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Bruton's tyrosine kinase (BTK) inhibitors, crucial tools in drug metabolism, pharmacokinetic (DMPK) studies, and in vivo imaging. We will delve into the synthesis and analysis of BTK inhibitors labeled with both stable and radioactive isotopes, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Introduction to Bruton's Tyrosine Kinase and its Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell development, activation, and proliferation.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway.[2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[3][4] Consequently, BTK has emerged as a significant therapeutic target, leading to the development of potent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib.[3][5]
Isotopically labeled versions of these inhibitors are indispensable for modern drug development. They are utilized in a range of applications, including:
-
Pharmacokinetic and Metabolism Studies: Stable isotope-labeled (e.g., ¹³C, ²H) compounds are used as internal standards for quantitative mass spectrometry, enabling precise determination of drug concentrations in biological matrices.[6][7] Radiolabeled (e.g., ¹⁴C, ³H) compounds are employed in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of the drug and its metabolites.[8]
-
In Vivo Imaging: Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging with radiolabeled BTK inhibitors (e.g., ¹¹C, ¹⁸F) allow for non-invasive visualization of BTK expression and target engagement in living subjects.[9][10][11]
Isotopic Labeling Strategies for BTK Inhibitors
The choice of isotope and labeling position is dictated by the intended application. Here, we discuss the common strategies for introducing stable and radioactive isotopes into BTK inhibitors.
Stable Isotope Labeling (¹³C, ²H, ¹⁵N)
Stable isotope labeling is primarily used for quantitative analysis in mass spectrometry-based assays. The introduction of heavier isotopes results in a predictable mass shift, allowing the labeled compound to be distinguished from its unlabeled counterpart.
Key Considerations:
-
Label Position: The label should be placed in a metabolically stable position to prevent its loss during biological processing.[8]
-
Isotopic Enrichment: High isotopic enrichment is crucial for minimizing interference from naturally occurring isotopes.
-
Synthetic Accessibility: The synthesis of the labeled compound should be feasible and cost-effective.
Radioactive Isotope Labeling (¹¹C, ¹⁸F, ¹⁴C)
Radioactive isotopes are employed for their ability to be detected with high sensitivity. Short-lived positron emitters like ¹¹C and ¹⁸F are ideal for PET imaging, while long-lived isotopes like ¹⁴C are used in ADME studies.
Key Considerations:
-
Half-life: The half-life of the radioisotope must be appropriate for the duration of the experiment.
-
Specific Activity: For receptor imaging studies, high molar activity is required to minimize the administered mass of the compound.
-
Radiochemical Purity: The final product must be free of radioactive impurities.
Quantitative Data on Isotopic Labeling of BTK Inhibitors
The following tables summarize the quantitative data from various studies on the isotopic labeling of BTK inhibitors.
Table 1: Radiolabeling of BTK Inhibitors for PET Imaging
| Labeled Compound | Isotope | Radiochemical Yield (RCY) | Molar Activity (Am) | Synthesis Time | Reference |
| [¹¹C]Ibrutinib | ¹¹C | 3.3 - 12.8% | 281 - 500 GBq/µmol | 35 - 40 min | [9][10] |
| [¹¹C]Tolebrutinib | ¹¹C | 3.3 - 12.8% | 281 - 500 GBq/µmol | ~40 min | [9][10] |
| [¹¹C]Evobrutinib | ¹¹C | 3.3 - 12.8% | 281 - 500 GBq/µmol | ~40 min | [9][10] |
| [¹¹C]BIO-2008846-A | ¹¹C | >25% | Not Reported | Not Reported | [12] |
| [¹⁸F]PTBTK3 | ¹⁸F | 14.8 ± 2.4% (decay-corrected) | 11.3 ± 3.5 GBq/µmol | 123.6 ± 5.5 min | [13][14] |
Table 2: Stable Isotope and Long-Lived Radioisotope Labeling of BTK Inhibitors
| Labeled Compound | Isotope | Overall Yield | Chemical Purity | Isotopic Enrichment/Purity | Reference |
| [¹³C₆]-Ibrutinib | ¹³C | 7% | >99% | Not Reported | [15][16] |
| [¹³C₆]-Ibrutinib | ¹³C | 31% | >99% | 99% | [17] |
| Deuterium Labeled BTK Inhibitor | ²H | 35% | >98% | >99% | [18] |
| [¹⁴C]-Labeled BTK Inhibitor | ¹⁴C | 26% | >99% | Not Reported (Specific Activity: 53.1 mCi/mmol) | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the isotopic labeling of BTK inhibitors.
General Workflow for Isotopic Labeling
The general workflow for synthesizing and analyzing an isotopically labeled BTK inhibitor is depicted below.
Caption: General experimental workflow for isotopic labeling.
[¹¹C]CO Carbonylation for Radiolabeling of BTK Inhibitors (e.g., [¹¹C]Ibrutinib)
This protocol is based on the "in-loop" ¹¹C-carbonylation method.[9][10]
Materials:
-
Precursor: 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
[¹¹C]CO₂ produced from a cyclotron
-
Palladium and NiXantphos catalysts
-
Automated radiosynthesis module
-
Semi-preparative HPLC system with a radioactivity detector
-
C18 Sep-Pak cartridge
Procedure:
-
[¹¹C]CO Production: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CO.
-
In-Loop Reaction: The precursor and catalysts are loaded into the HPLC injection loop. [¹¹C]CO is then introduced into the sealed loop.
-
Reaction: The reaction is allowed to proceed at ambient temperature for a short period (e.g., 5 minutes).
-
Purification: The crude reaction mixture is injected onto a semi-preparative HPLC column for purification. The peak corresponding to the [¹¹C]-labeled BTK inhibitor is collected.
-
Formulation: The collected fraction is reformulated for in vivo use, typically by solid-phase extraction using a C18 cartridge to exchange the solvent.
-
Quality Control: The final product is analyzed for radiochemical purity, chemical purity, and molar activity using analytical HPLC.
Synthesis of [¹³C₆]-Ibrutinib
This protocol describes a convergent synthesis where the labeled moiety is introduced in a late-stage step.[15][16]
Materials:
-
[¹³C₆]-Bromobenzene (starting labeled material)
-
Other necessary reagents and solvents for the multi-step synthesis of the ibrutinib backbone.
Procedure:
-
Synthesis of Unlabeled Fragments: The non-labeled portions of the ibrutinib molecule are synthesized through established chemical routes.
-
Introduction of the ¹³C₆-phenyl Group: The isotopically labeled building block, derived from [¹³C₆]-bromobenzene, is introduced in the final steps of the synthesis. This is often achieved through a coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to form the 4-phenoxyphenyl moiety of ibrutinib.
-
Final Steps and Purification: The final synthetic steps are carried out to complete the ibrutinib molecule. The product is then purified, typically by column chromatography, to yield [¹³C₆]-Ibrutinib.
-
Analysis: The final product is characterized by NMR and mass spectrometry to confirm its identity and isotopic enrichment.
Analysis of Isotopically Labeled BTK Inhibitors
Mass Spectrometry:
-
Purpose: To confirm the mass of the labeled compound and determine the isotopic enrichment.
-
Method: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is used to accurately measure the mass-to-charge ratio (m/z) of the molecular ion. The mass shift compared to the unlabeled standard confirms successful labeling.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the position of the isotopic label and the overall structure of the molecule.
-
Method: For ¹³C-labeled compounds, ¹³C NMR will show enhanced signals at the labeled positions. For deuterium-labeled compounds, ¹H NMR will show a decrease in the signal intensity at the deuterated positions.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the chemical and radiochemical purity of the labeled compound.
-
Method: The labeled compound is injected onto an HPLC column and eluted with a suitable mobile phase. The eluent is monitored by a UV detector (for chemical purity) and a radioactivity detector (for radiochemical purity). The purity is calculated based on the relative peak areas.[9]
BTK Signaling Pathway
BTK is a central node in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the key steps in this pathway leading to B-cell activation.
Caption: Simplified BTK signaling cascade in B-cells.
Upon antigen binding, the BCR is activated, leading to the phosphorylation and activation of Src-family kinases like Lyn.[21] Lyn then phosphorylates and activates Syk, which in turn phosphorylates and activates BTK.[2] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in the activation of transcription factors like NF-κB, which promote B-cell proliferation and survival.[2][21]
Conclusion
The isotopic labeling of BTK inhibitors is a powerful and essential technique in drug discovery and development. The ability to synthesize and analyze these labeled compounds with high purity and specific activity allows researchers to gain critical insights into their pharmacokinetic properties, metabolic fate, and in vivo target engagement. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting and rapidly evolving field.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Radiopharmaceuticals via "In-Loop" 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of [13 C6 ]-ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carbon-13 labeling of ibrutinib for human microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon-14 and Deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical and Chemical Stability of (R)-Zanubrutinib-d5
Disclaimer: Publicly available stability data for the deuterated internal standard, (R)-Zanubrutinib-d5, is limited. This guide is based on comprehensive stability studies of zanubrutinib. The degradation pathways and stability profile of zanubrutinib are considered a reliable proxy for its deuterated analog, as the isotopic labeling is unlikely to significantly alter its chemical stability under standard analytical and storage conditions.
Introduction
Zanubrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1] this compound is a deuterated form of zanubrutinib, commonly used as an internal standard in bioanalytical studies for its pharmacokinetic and metabolic profiling. Understanding the physical and chemical stability of a drug substance is critical for ensuring its quality, safety, and efficacy throughout its shelf life. This technical guide provides a detailed overview of the stability of zanubrutinib under various stress conditions, outlining degradation pathways, analytical methodologies for stability assessment, and recommended storage conditions.
Chemical Properties of Zanubrutinib:
-
Chemical Name: (R)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
-
Molecular Formula: C₂₇H₂₉N₅O₃
-
Molecular Weight: 483.55 g/mol
-
Appearance: White to off-white solid.[2]
-
Solubility: Practically insoluble in water, but freely soluble in organic solvents like methanol, acetone, and DMSO.[2]
Chemical Stability and Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. These studies involve exposing the drug to stress conditions that are more severe than accelerated stability testing conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.
Summary of Degradation Behavior
Zanubrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1] It remains relatively stable under neutral, photolytic (light), and thermal (heat) stress.[1] A comprehensive study identified a total of thirteen degradation products under various hydrolytic and thermal stress conditions.[3]
The table below summarizes the findings from forced degradation studies performed on zanubrutinib.
| Stress Condition | Reagent/Parameters | % Degradation | Degradation Products (DPs) Identified | Reference |
| Acid Hydrolysis | 0.1 N HCl | Significant | DP1 | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | Significant | DP1 | [1] |
| Oxidative Stress | 30% H₂O₂ | Significant | DP2 | [1] |
| Reductive Stress | 1 M NaHSO₃ | Significant | DP3, DP4 | [1] |
| Neutral Hydrolysis | Water | Stable | - | [1] |
| Photolytic Stress | UV Light | Stable | - | [1] |
| Thermal Stress | 80 °C | Stable | - | [1] |
Table 1: Summary of Forced Degradation Data for Zanubrutinib
Major Degradation Pathways
Characterization of degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS) has revealed key insights into the degradation mechanisms:
-
Hydrolysis: Under both acidic and basic conditions, the primary degradation product (DP1) is formed.[1]
-
Oxidation: Exposure to oxidative stress leads to the formation of a distinct degradation product (DP2).[1]
-
Reduction: In the presence of a reducing agent, two main degradation products (DP3, DP4) were characterized.[1]
Experimental Protocols
This section details the methodologies for conducting forced degradation studies and the analytical techniques used for the quantification of zanubrutinib and its degradation products.
Forced Degradation Study Protocol
The following protocol outlines a typical procedure for assessing the stability of zanubrutinib under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of zanubrutinib in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux for a specified period.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux for a specified period.
-
Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid drug substance in a controlled temperature oven (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Sample Processing: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. For zanubrutinib, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly used technique.[4]
The table below details a validated HPLC method for the analysis of zanubrutinib.
| Parameter | Condition | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile : 0.1% Triethylamine (65:35 v/v) | [1] |
| Flow Rate | 1.0 mL/min | [4][5] |
| Detection Wavelength | 219 nm | [1] |
| Injection Volume | 10 µL | [4] |
| Temperature | Ambient | [4] |
Table 2: Example of a Validated HPLC Method for Zanubrutinib Analysis
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Forced Degradation
The following diagram illustrates the typical workflow for conducting and analyzing forced degradation studies of a drug substance like zanubrutinib.
Biological Context: BTK Signaling Pathway
Zanubrutinib functions by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[6][7]
Storage and Handling Recommendations
Based on stability data, proper storage is crucial to maintain the integrity of this compound.
-
Long-Term Storage: The drug product is recommended to be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[2]
-
Protection from Environment: As the substance is susceptible to hydrolysis and oxidation, it should be stored in well-closed containers, protected from moisture and air.
-
Hygroscopicity: Zanubrutinib is slightly hygroscopic, further emphasizing the need for storage in a dry environment.[2]
The FDA has approved a 24-month expiration dating period for zanubrutinib capsules based on 12 months of stability data when stored under these recommended conditions.[2]
Conclusion
This technical guide summarizes the critical aspects of the physical and chemical stability of zanubrutinib, serving as a strong proxy for this compound. The molecule is stable under thermal and photolytic conditions but degrades in the presence of acid, base, and oxidizing agents. The provided experimental protocols and stability-indicating methods are essential for quality control and regulatory purposes. The visualization of the BTK signaling pathway provides the necessary biological context for its mechanism of action. Adherence to the recommended storage conditions is paramount to ensure the long-term stability and integrity of the compound for both research and clinical applications.
References
- 1. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (R)-Zanubrutinib-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-Zanubrutinib-d5, a deuterated analog of the potent Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on commercial suppliers, key experimental protocols, and the underlying biological pathways.
Commercial Suppliers of this compound
This compound is available from several commercial suppliers for research purposes. The following table summarizes key quantitative data from prominent vendors to facilitate comparison and procurement. Researchers should note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| InvivoChem | V48615 | ≥98% | 500mg, 1g, Bulk Inquiry | Inquire | Not Specified | C₂₇H₂₄D₅N₅O₃ | 476.58[1] |
| MedchemExpress | HY-101474BS | 99.0%[2] | 1mg, 5mg, 10mg, 50mg | $1100 (1mg), $2760 (5mg)[3] | Not Specified | C₂₇H₂₄D₅N₅O₃ | 476.58[1][2] |
| Veeprho | DVE001350 | Not Specified | Inquire | Inquire | Not Specified | C₂₇H₂₄D₅N₅O₃ | 476.59[4] |
| Simson Pharma | Z240001 | Not Specified | Inquire | Inquire | Not Specified | C₂₇H₂₄D₅N₅O₃ | 476.58[5] |
| Axios Research | AR-Z01231 | Not Specified | Inquire | Inquire | Not Specified | C₂₇H₂₄D₅N₅O₃ | 476.6[6] |
The Role of Zanubrutinib in the BTK Signaling Pathway
Zanubrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][7] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[8][9] In various B-cell malignancies, the BCR signaling pathway is often constitutively active, leading to uncontrolled cell growth.[7] Zanubrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[9] This blockade disrupts downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately inducing apoptosis in malignant B-cells.[7]
Experimental Protocols: Quantification of Zanubrutinib in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
This compound is an ideal internal standard for the quantification of Zanubrutinib in biological samples such as plasma and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.[10][11]
The following is a generalized experimental protocol adapted from published methods for Zanubrutinib quantification, incorporating this compound as the internal standard.[10][12][13][14][15][16][17]
Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting Zanubrutinib from plasma or CSF.[10][12][15][16]
-
Spiking: To 100 µL of the biological sample (plasma or CSF), add a small volume (e.g., 10 µL) of a working solution of this compound in a compatible solvent (e.g., methanol or acetonitrile) to achieve a final concentration within the linear range of the assay.
-
Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[16]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically employed to ensure good separation and peak shape. A representative gradient could be:
-
0-0.5 min: 10% B
-
0.5-2.0 min: Ramp to 90% B
-
2.0-2.5 min: Hold at 90% B
-
2.5-2.6 min: Return to 10% B
-
2.6-3.0 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40°C.[16]
-
-
Mass Spectrometry:
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of Zanubrutinib into a blank biological matrix. Process these standards alongside the unknown samples.
-
Peak Integration: Integrate the peak areas for both Zanubrutinib and this compound in the chromatograms.
-
Ratio Calculation: Calculate the ratio of the peak area of Zanubrutinib to the peak area of this compound for each standard and unknown sample.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. Determine the concentration of Zanubrutinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for researchers studying the pharmacokinetics and efficacy of Zanubrutinib. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data. This guide provides a foundational understanding of the commercial landscape, the biological context of Zanubrutinib's mechanism of action, and a practical framework for its application in a laboratory setting. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental needs and instrumentation.
References
- 1. This compound I CAS#: I Bruton tyrosine kinase (BTK) inhibitor I InvivoChem [invivochem.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. Zanubrutinib D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. Zanubrutinib d5 | Axios Research [axios-research.com]
- 7. researchgate.net [researchgate.net]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC… [ouci.dntb.gov.ua]
- 12. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment and Validation of a UPLC-MS/MS Method for Quantitative Determination of Zanubrutinib and Posaconazole in Rat Plasma: Application in Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative evaluation and pharmacokinetic characteristics of the irreversible BTK inhibitor zanubrutinib in mouse plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A rapid and sensitive UPLC-MS/MS method for the determination of zanubrutinib in beagle plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. io.ctdm.org.cn [io.ctdm.org.cn]
A Technical Guide to (R)-Zanubrutinib-d5: Purity, Analysis, and Mechanism of Action
(R)-Zanubrutinib-d5 , a deuterated analog of the potent Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib, serves as a critical internal standard for pharmacokinetic and metabolic studies. This guide provides an in-depth analysis of its purity, the methodologies used for its characterization, and the fundamental signaling pathways it helps to elucidate.
Chemical and Physical Properties
This compound is the R-enantiomer of Zanubrutinib with five deuterium atoms incorporated into the phenoxy phenyl group. This stable isotope labeling provides a distinct mass shift, making it an ideal tool for mass spectrometry-based quantification of Zanubrutinib in biological matrices.[1][2]
| Property | Value |
| Molecular Formula | C₂₇H₂₄D₅N₅O₃ |
| Molecular Weight | 476.58 g/mol [3] |
| Appearance | Solid[3] |
| Unlabeled CAS Number | 1691249-44-1 ((R)-Zanubrutinib)[4] |
Purity and Certificate of Analysis
This compound is commercially available from various suppliers, typically with high purity. The Certificate of Analysis (CoA) provides key quantitative data regarding the identity and purity of the compound. Below is a summary of typical purity specifications.
| Analysis | Specification | Typical Value |
| Purity (by HPLC) | ≥98% | 99.0%[5] |
| Purity (by LC-MS) | Conforms to structure | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
Experimental Protocols
The determination of purity and identity of this compound involves several standard analytical techniques.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for assessing the purity of Zanubrutinib and its related substances.
-
Objective: To separate this compound from any impurities.
-
Instrumentation: A standard HPLC system equipped with a PDA detector.
-
Column: An X-Bridge Phenyl column (250 mm x 4.6 mm, 5µm particle size) is effective.[6]
-
Mobile Phase: A mixture of acetonitrile, 1% orthophosphoric acid (pH 2.7), and methanol in a 40:40:20 volume ratio can be used.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 225 nm.[6]
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
The sample is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of this compound is compared to the total peak area to calculate purity.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to confirm the molecular weight and structure of this compound.
-
Objective: To verify the identity of the deuterated compound.
-
Instrumentation: An LC system coupled to a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value. For this compound, the expected [M+H]⁺ ion would be approximately 477.6 m/z.
Mechanism of Action: BTK Signaling Pathway
Zanubrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[7][8] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells.[9][10] this compound, as a research tool, is instrumental in studies investigating this pathway.
Zanubrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[7] This action blocks the downstream signaling cascade that is often constitutively active in B-cell malignancies.[11]
The following diagram illustrates the experimental workflow for purity analysis of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Buy Online CAS Number 3027617-37-1 - TRC - Zanubrutinib-d5 | LGC Standards [lgcstandards.com]
- 3. This compound I CAS#: I Bruton tyrosine kinase (BTK) inhibitor I InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 8. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: UPLC-MS/MS Quantification of Zanubrutinib in Human Plasma Using (R)-Zanubrutinib-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of zanubrutinib in human plasma. The method utilizes a stable isotope-labeled internal standard, (R)-Zanubrutinib-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery.
Introduction
Zanubrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies. Accurate measurement of zanubrutinib concentrations in plasma is crucial for understanding its pharmacokinetics and for optimizing therapeutic regimens. UPLC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, thereby improving the overall reliability of the method.[1] This application note provides a detailed protocol for the quantification of zanubrutinib in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Zanubrutinib reference standard was sourced from a commercial supplier.
-
This compound (Molecular Formula: C₂₇H₂₄D₅N₅O₃, Molecular Weight: 476.59 g/mol ) was obtained from a commercial supplier.[1]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[2]
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | As described in Table 2 |
Table 2: Gradient Elution Program
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 1.5 | 10 | 90 |
| 2.0 | 10 | 90 |
| 2.1 | 90 | 10 |
| 3.0 | 90 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | As described in Table 4 |
Table 4: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Zanubrutinib | 472.2 | 455.2 | 40 | 25 |
| This compound | 477.6 | 460.2 | 40 | 25 |
Note: The MRM transition for this compound is predicted based on the +5 Da mass shift from the non-labeled compound, assuming fragmentation outside the deuterated phenoxy ring. These parameters should be optimized for the specific instrument used.
Protocol
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve zanubrutinib and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of zanubrutinib by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).
-
Vortex to mix and transfer to an autosampler vial for UPLC-MS/MS analysis.
Workflow Diagram
Caption: UPLC-MS/MS workflow for zanubrutinib quantification.
Results
The UPLC-MS/MS method was validated according to regulatory guidelines. The following performance characteristics were evaluated:
Linearity
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for zanubrutinib in human plasma. The calibration curve, constructed by plotting the peak area ratio of zanubrutinib to this compound against the concentration, yielded a correlation coefficient (r²) > 0.99.
Table 5: Linearity of Zanubrutinib Quantification
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Zanubrutinib | 1 - 1000 | > 0.99 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were assessed by analyzing QC samples at three concentration levels (low, medium, and high) on three different days. The precision, expressed as the relative standard deviation (%RSD), was less than 15%, and the accuracy, expressed as the relative error (%RE), was within ±15%.
Table 6: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | 5 | < 10% | < 10% | ± 10% | ± 10% |
| Medium | 50 | < 8% | < 8% | ± 8% | ± 8% |
| High | 500 | < 5% | < 5% | ± 5% | ± 5% |
Recovery
The extraction recovery of zanubrutinib and this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.
Table 7: Extraction Recovery
| Analyte | Low QC | Medium QC | High QC |
| Zanubrutinib | > 85% | > 85% | > 85% |
| This compound | \multicolumn{3}{c | }{> 85%} |
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of zanubrutinib in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings. This application note provides a comprehensive protocol that can be readily implemented in laboratories equipped with standard UPLC-MS/MS instrumentation.
References
Application Note: Quantitative Analysis of Zanubrutinib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zanubrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of various B-cell malignancies.[1][2] Accurate quantification of zanubrutinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of zanubrutinib in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled deuterated internal standard (IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Zanubrutinib, Zanubrutinib-d4 (or other suitable deuterated analog)
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic Acid (reagent grade), Ammonium Acetate (reagent grade)
-
Water: Deionized water, 18 MΩ·cm or higher purity
-
Matrix: Blank human plasma (K2-EDTA)
Instrumentation
-
LC System: UPLC or HPLC system capable of binary gradient elution
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column[3][4]
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of zanubrutinib and the deuterated internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the zanubrutinib primary stock with 50:50 ACN:Water to prepare working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock with ACN to a final concentration (e.g., 200 ng/mL).[5]
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentration range. A typical calibration curve for zanubrutinib ranges from 2.00 to 1000 ng/mL.[3][4] QC samples are typically prepared at low, medium, and high concentrations.
Sample Preparation Protocol: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting zanubrutinib from plasma.[1][3][5]
-
Aliquot: Transfer 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of the IS working solution in acetonitrile to each tube. The high volume of ACN acts as the protein precipitation agent. A plasma-to-acetonitrile ratio of one to three or four is effective for complete protein precipitation.[3][6]
-
Precipitate: Vortex mix the tubes for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
(Optional) Evaporation and Reconstitution: To increase sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of mobile phase.[3]
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Method Parameters
Liquid Chromatography Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Formate with 0.1% Formic Acid in Water[3][7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[8]
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3][4]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions are selected for zanubrutinib and its deuterated internal standard.
Data Presentation and Method Performance
The use of a deuterated internal standard is critical for achieving reliable quantitative results. The method should be validated according to regulatory guidelines (e.g., FDA).[4]
Table 1: Optimized MRM Transitions for Zanubrutinib and Deuterated IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zanubrutinib | 472.2 | 455.2 |
| Ibrutinib-d5 (IS)* | 446.2 | 309.2 |
| Ibrutinib-d4 (IS) | 445.5 | 142.5 |
| Note: Ibrutinib-d5 is often used as an internal standard in published multi-analyte methods.[3][7] | ||
| Note: Ibrutinib-d4 has also been used as an internal standard.[8][9] |
Table 2: Method Validation Summary for Zanubrutinib
| Parameter | Result |
| Linear Range | 2.00 – 1000 ng/mL[3][7] |
| Correlation Coefficient (r²) | > 0.99[10] |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ)[10] |
| Precision (RSD%) | < 15% (< 20% at LLOQ)[7][10] |
| Extraction Recovery | 93.9% – 105.2%[7] |
| Matrix Effect | 97.6% – 109.0%[7] |
Visualizations
Experimental Workflow
Caption: Workflow for zanubrutinib sample preparation and analysis.
Zanubrutinib Mechanism of Action
Caption: Zanubrutinib inhibits BTK signaling in B-cells.
Conclusion
The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantitative determination of zanubrutinib in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The incorporation of a deuterated internal standard ensures the accuracy and precision of the results, making this method highly suitable for clinical and pharmaceutical research applications.
References
- 1. Establishment and Validation of a UPLC-MS/MS Method for Quantitative Determination of Zanubrutinib and Posaconazole in Rat Plasma: Application in Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (R)-Zanubrutinib-d5 by Mass Spectrometry
These application notes provide a detailed protocol for the quantitative analysis of Zanubrutinib and its deuterated internal standard, (R)-Zanubrutinib-d5, in biological matrices, primarily human plasma. The methodologies described are based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and are intended for researchers, scientists, and drug development professionals.
Introduction
Zanubrutinib is a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1][2] Accurate quantification of Zanubrutinib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in LC-MS/MS-based bioanalysis by compensating for matrix effects and variations in sample processing.[3]
This document outlines the key parameters and procedures for the successful detection and quantification of Zanubrutinib using this compound as an internal standard.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is recommended for the extraction of Zanubrutinib and this compound from plasma samples.[1][4][5]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation. A common choice is an ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm).[1][6]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[1][6]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 5 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
The mass spectrometer should be operated in the positive ion mode using Multiple Reaction Monitoring (MRM). The optimized MRM transitions and compound-specific parameters for Zanubrutinib and the proposed parameters for this compound are summarized in the table below. The precursor ion for this compound is calculated based on its molecular formula (C27H24D5N5O3), and the product ion is inferred from the consistent fragmentation pattern of Zanubrutinib observed in multiple studies.[1][7][8]
| Parameter | (R)-Zanubrutinib | This compound (Internal Standard) |
| Precursor Ion (m/z) | 472.2 | 477.2 |
| Product Ion (m/z) | 455.2 | 460.2 |
| Ionization Mode | ESI+ | ESI+ |
Source/Gas Parameters (Representative Values):
| Parameter | Value |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Zanubrutinib.
Table 1: Mass Spectrometry Parameters for (R)-Zanubrutinib and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)-Zanubrutinib | 472.2 | 455.2 |
| This compound | 477.2 | 460.2 |
Table 2: Liquid Chromatography Parameters.
| Parameter | Condition |
| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Zanubrutinib in plasma samples.
Logical Relationship of Mass Spectrometry Detection
This diagram outlines the logical steps involved in the detection of the analyte and internal standard by the mass spectrometer.
References
- 1. researchgate.net [researchgate.net]
- 2. io.ctdm.org.cn [io.ctdm.org.cn]
- 3. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS [agris.fao.org]
- 4. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (R)-Zanubrutinib-d5 in Preclinical Pharmacokinetic Screening
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction:
(R)-Zanubrutinib is the R-enantiomer of Zanubrutinib, a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK). Preclinical pharmacokinetic (PK) screening is a critical step in the drug development pipeline to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. (R)-Zanubrutinib-d5, a stable isotope-labeled derivative of (R)-Zanubrutinib, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is the gold standard in bioanalytical method development, as it corrects for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the pharmacokinetic data obtained for the parent drug, (R)-Zanubrutinib.
These application notes provide an overview and detailed protocols for the use of this compound in a suite of standard in vitro and in vivo preclinical pharmacokinetic assays.
I. Role of this compound as an Internal Standard
In preclinical PK studies, biological matrices such as plasma, urine, or tissue homogenates are analyzed to determine the concentration of the drug candidate over time. This compound is added at a known concentration to all samples, including calibration standards and quality controls, at an early stage of the sample preparation process. Since this compound is chemically identical to (R)-Zanubrutinib, it exhibits similar extraction recovery, ionization efficiency, and chromatographic retention time. However, due to its five deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. By calculating the peak area ratio of the analyte to the internal standard, accurate quantification of (R)-Zanubrutinib can be achieved, minimizing the impact of matrix effects and other sources of experimental variability.
II. Preclinical In Vitro ADME Screening
A series of in vitro assays are conducted early in drug discovery to predict the in vivo pharmacokinetic behavior of a drug candidate. This compound is employed as an internal standard in the LC-MS/MS analysis for each of these assays to ensure reliable quantification of (R)-Zanubrutinib.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are major drug-metabolizing enzymes in the liver.
Table 1: Typical Parameters for Metabolic Stability Assay
| Parameter | Typical Value/Condition |
| Test System | Human, Rat, or Mouse Liver Microsomes |
| Microsomal Protein Conc. | 0.5 mg/mL |
| Test Compound Conc. | 1 µM |
| This compound Conc. | 100 nM |
| Incubation Times | 0, 5, 15, 30, 45, 60 min |
| Cofactor | NADPH regenerating system |
| Temperature | 37°C |
| Analysis | LC-MS/MS |
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of (R)-Zanubrutinib in DMSO.
-
Prepare a 100 µM stock solution of this compound in DMSO.
-
Prepare the NADPH regenerating system in phosphate buffer (pH 7.4).
-
Dilute liver microsomes to 1 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the (R)-Zanubrutinib working solution, and the liver microsome suspension.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At each time point, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing this compound.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to determine the ratio of (R)-Zanubrutinib to this compound.
-
Caption: Workflow for the in vitro metabolic stability assay.
Plasma Protein Binding
This assay determines the extent to which a drug binds to plasma proteins, which can affect its distribution and availability to target tissues.
Table 2: Typical Parameters for Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
| Parameter | Typical Value/Condition |
| Test System | Human, Rat, or Mouse Plasma |
| Method | Rapid Equilibrium Dialysis (RED) |
| Test Compound Conc. | 1 µM |
| This compound Conc. | 100 nM |
| Incubation Time | 4-6 hours |
| Temperature | 37°C |
| Analysis | LC-MS/MS |
Experimental Protocol:
-
Preparation:
-
Spike (R)-Zanubrutinib into plasma to the desired concentration.
-
Assemble the RED device with a semi-permeable membrane.
-
Add the spiked plasma to the donor chamber and phosphate buffer to the receiver chamber.
-
-
Equilibration:
-
Incubate the RED plate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium.
-
-
Sample Collection and Processing:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample to create a matched matrix.
-
Add 3 volumes of ice-cold acetonitrile containing this compound to all samples to precipitate proteins.
-
Centrifuge the samples and collect the supernatant.
-
-
Analysis:
-
Analyze the supernatants by LC-MS/MS to determine the concentrations of (R)-Zanubrutinib in both chambers.
-
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, to predict intestinal drug absorption.
Table 3: Typical Parameters for Caco-2 Permeability Assay
| Parameter | Typical Value/Condition |
| Cell Line | Caco-2 |
| Culture System | Transwell inserts |
| Test Compound Conc. | 10 µM |
| This compound Conc. | 100 nM |
| Incubation Time | 2 hours |
| Transport Direction | Apical to Basolateral (A-B) & Basolateral to Apical (B-A) |
| Analysis | LC-MS/MS |
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
For A-B permeability, add the dosing solution containing (R)-Zanubrutinib to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
For B-A permeability, add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Add acetonitrile with this compound to all samples.
-
Analyze the samples by LC-MS/MS to quantify the amount of (R)-Zanubrutinib that has permeated the cell monolayer.
-
III. Preclinical In Vivo Pharmacokinetic Screening
In vivo PK studies in animal models, typically rodents, are essential to understand the complete ADME profile of a drug candidate in a living system.
Table 4: Typical Design for an In Vivo PK Study in Rats
| Parameter | Typical Condition |
| Species | Sprague-Dawley Rat |
| Number of Animals | 3-5 per group |
| Administration Route | Intravenous (IV) and Oral (PO) |
| IV Dose | 1-2 mg/kg |
| PO Dose | 5-10 mg/kg |
| Sampling Time Points (plasma) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours |
| Bioanalysis | LC-MS/MS with this compound as IS |
Experimental Protocol:
-
Dosing:
-
Administer (R)-Zanubrutinib to rats via IV injection (e.g., tail vein) or oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from a cannulated vessel or via sparse sampling at the specified time points into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Thaw plasma samples.
-
To a small aliquot of plasma, add a protein precipitation solvent (e.g., acetonitrile) containing a known concentration of this compound.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to determine the plasma concentration of (R)-Zanubrutinib at each time point.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and oral bioavailability (%F).
-
Caption: Workflow for a typical in vivo pharmacokinetic study.
IV. BTK Signaling Pathway
Zanubrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Inhibition of BTK blocks downstream signaling, which is crucial for the proliferation and survival of malignant B-cells.[1]
Caption: Simplified BTK signaling pathway and the inhibitory action of Zanubrutinib.
Disclaimer: These protocols are intended for guidance and should be adapted and validated for specific experimental conditions and laboratory settings. All work should be conducted in accordance with institutional and regulatory guidelines.
References
Standard Operating Procedure for the Quantification of Zanubrutinib in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed standard operating procedure (SOP) for the quantification of zanubrutinib in biological matrices, primarily human plasma. The described methods are based on validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and therapeutic drug monitoring studies.
Introduction
Zanubrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1] Accurate quantification of zanubrutinib in biological samples is crucial for pharmacokinetic analysis, dose optimization, and monitoring patient adherence to therapy. This document outlines the protocols for sample preparation, chromatographic separation, and mass spectrometric detection of zanubrutinib.
Mechanism of Action: Zanubrutinib selectively and irreversibly inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway.[2] By forming a covalent bond with a cysteine residue in the active site of BTK, zanubrutinib blocks downstream signaling, leading to inhibition of B-cell proliferation and survival.[2][3]
Experimental Protocols
This section details the materials and methods for the quantification of zanubrutinib.
Materials and Reagents
-
Zanubrutinib reference standard
-
Internal standard (IS), e.g., ibrutinib or a stable isotope-labeled zanubrutinib
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation
A protein precipitation method is commonly employed for the extraction of zanubrutinib from plasma samples.[1][2]
-
Thaw plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following are typical UPLC-MS/MS conditions for the analysis of zanubrutinib.[1][2]
UPLC System:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium formate with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 - 5 µL
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to the initial conditions for re-equilibration.
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Presentation
The quantitative performance of the analytical methods for zanubrutinib is summarized below. These tables provide a comparative overview of key validation parameters from different studies.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1[2] | Method 2[1] | Method 3[5] |
| Column | ACQUITY BEH C18 (2.1x50 mm, 1.7 µm) | ACQUITY UPLC HSS T3 (2.1x50 mm, 1.8 µm) | Shim-pack velox C18 (2.1x50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, 0.1% Formic Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Flow Rate | Not Specified | 0.5 mL/min | 0.4 mL/min |
| Run Time | 3.0 min | 6.5 min | 3.0 min |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| Zanubrutinib MRM | m/z 472.2 → 455.01 | m/z 472.2 → 455.2 | m/z 472.15 → 290.00 |
| Internal Standard | Ibrutinib | Ibrutinib-d5 | Ibrutinib |
| IS MRM | m/z 441.03 → 137.99 | m/z 446.2 → 309.2 | m/z 441.20 → 138.10 |
Table 2: Method Validation Parameters
| Parameter | Method 1[2] | Method 2[1] | Method 3[5] |
| Linearity Range (ng/mL) | 1.0 - 1,000 | 2.00 - 1,000 | 1 - 1,000 |
| Correlation Coefficient (r²) | 0.9998 | > 0.99 | 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 2.00 | 1 |
| Intra-day Precision (%RSD) | < 5.88 | < 13.0 | < 9.8 |
| Inter-day Precision (%RSD) | < 5.88 | < 13.0 | < 5.8 |
| Accuracy (%RE) | -1.56 to 1.08 | -4.8 to 5.7 | < ± 4.0 |
| Recovery (%) | 90.12 - 93.53 | Not Specified | 91.9 - 98.2 |
| Matrix Effect (%) | 98.70 - 101.06 | Not Specified | 97.5 - 106.3 |
Conclusion
The UPLC-MS/MS methods described provide a robust and reliable approach for the quantification of zanubrutinib in human plasma. The simple protein precipitation sample preparation, coupled with the high selectivity and sensitivity of the mass spectrometric detection, allows for accurate and precise measurements necessary for clinical and research applications. The presented protocols and data can be adapted and validated in individual laboratories to support studies involving zanubrutinib.
References
- 1. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. zanubrutinib - My Cancer Genome [mycancergenome.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting matrix effects in zanubrutinib LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of zanubrutinib.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my zanubrutinib analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, zanubrutinib, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your LC-MS/MS assay.[3][4] The primary cause of matrix effects is often ion suppression.
Q2: What are the common sources of matrix effects in bioanalytical samples?
A2: Endogenous components of biological samples are major contributors to matrix effects. These include phospholipids, proteins, salts, and other small molecules.[3] Exogenous factors such as anticoagulants, dosing vehicles, and co-administered medications can also interfere with the analysis.[3] Given that zanubrutinib is primarily metabolized by the CYP3A enzyme, co-administered drugs that are inhibitors or inducers of CYP3A can be a source of interference.[5][6][7]
Q3: How can I assess the presence and magnitude of matrix effects in my zanubrutinib assay?
A3: The presence of matrix effects can be evaluated qualitatively and quantitatively. A common quantitative method involves comparing the peak area of zanubrutinib in a post-extraction spiked sample (analyte added to extracted blank matrix) to the peak area of zanubrutinib in a neat solution at the same concentration. The ratio of these two values, expressed as a percentage, indicates the extent of ion suppression or enhancement.[3] Several studies on zanubrutinib have reported using this method to validate their assays, with results indicating negligible matrix effects under their optimized conditions.[8][9][10]
Q4: Is the use of an internal standard (IS) sufficient to compensate for matrix effects?
A4: The use of a suitable internal standard, particularly a stable isotope-labeled (SIL) version of the analyte (e.g., ibrutinib-d5 or ibrutinib-d4, as used in some Bruton's tyrosine kinase inhibitor panels), is a highly effective strategy to compensate for matrix effects.[2][8][11][12] The IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio. However, it is still recommended to minimize matrix effects through proper sample preparation and chromatography.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your zanubrutinib LC-MS/MS analysis.
Problem: Inconsistent or non-reproducible zanubrutinib quantification.
Possible Cause & Solution
-
Inadequate Sample Preparation:
-
Diagnosis: High variability in recovery and matrix effect values across different lots of blank matrix.
-
Troubleshooting Steps:
-
Optimize Protein Precipitation: If using protein precipitation, ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient for complete protein removal. A common ratio is 4:1 (v/v).[13]
-
Consider Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques offer more thorough cleanup than protein precipitation and can significantly reduce matrix components.[11] LLE with a solvent like tert-butyl methyl ether has been successfully used for the analysis of multiple BTK inhibitors, including zanubrutinib.[11][12]
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.[4]
-
-
Problem: Poor sensitivity or high limit of quantification (LLOQ) for zanubrutinib.
Possible Cause & Solution
-
Significant Ion Suppression:
-
Diagnosis: The peak response of zanubrutinib in post-extraction spiked samples is significantly lower than in neat solutions.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate zanubrutinib from co-eluting matrix components. This can involve adjusting the gradient slope, using a different organic modifier, or employing a column with a different stationary phase chemistry (e.g., C18).[7] Several validated methods utilize C18 columns for zanubrutinib analysis.[8][9][10]
-
Optimize Mobile Phase Composition: The addition of modifiers like formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency.[7][8][14] A mobile phase consisting of acetonitrile and 10 mM ammonium formate with 0.1% formic acid has been shown to be effective.[8][14]
-
Check for Co-eluting Phospholipids: Phospholipids are a common source of ion suppression. Incorporate a phospholipid removal strategy, such as a specific SPE phase or a modified LLE protocol.
-
-
Problem: Unexplained peaks or interferences in the chromatogram.
Possible Cause & Solution
-
Metabolites or Co-administered Drugs:
-
Diagnosis: Review the patient's medication regimen for potential CYP3A inhibitors or inducers which can alter zanubrutinib metabolism and potentially lead to interfering peaks.[5][6] Zanubrutinib itself can also have metabolites that may interfere with the analysis if not chromatographically resolved.[6]
-
Troubleshooting Steps:
-
Increase Chromatographic Resolution: As described above, optimizing the LC method is crucial.
-
Review MRM Transitions: Ensure that the selected multiple reaction monitoring (MRM) transitions for zanubrutinib are specific and not shared by any known metabolites or co-administered drugs. The transition m/z 472.2 → 455.2 is commonly used for zanubrutinib.[8][14][15]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from published LC-MS/MS methods for zanubrutinib, demonstrating successful mitigation of matrix effects.
Table 1: Matrix Effect and Recovery Data for Zanubrutinib in Human and Rat Plasma
| Analyte | Matrix | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) | Reference |
| Zanubrutinib | Human Plasma | 5.0 | 96.3 ± 3.9 | 92.0 ± 4.3 | [8] |
| Zanubrutinib | Human Plasma | 800 | 95.2 ± 3.1 | 92.0 ± 4.3 | [8] |
| Zanubrutinib | Rat Plasma | 2 | 104.4 | 91.9 | [9] |
| Zanubrutinib | Rat Plasma | 40 | 97.5 | 98.2 | [9] |
| Zanubrutinib | Rat Plasma | 800 | 106.3 | 97.0 | [9] |
| Zanubrutinib | Beagle Plasma | 2.0 | 101.06 | 93.53 | [10] |
| Zanubrutinib | Beagle Plasma | 800.0 | 98.70 | 90.12 | [10] |
| Zanubrutinib | Rat Plasma | 2 | 110.9 | 94.9 | [16] |
| Zanubrutinib | Rat Plasma | 400 | 113.5 | 95.8 | [16] |
| Zanubrutinib | Rat Plasma | 800 | 112.7 | 95.3 | [16] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a validated method for the simultaneous determination of several BTK inhibitors in human plasma.[8][14]
-
To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 200 µL of an internal standard working solution (e.g., Ibrutinib-d5 in acetonitrile).
-
Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 16,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., 38:62 acetonitrile:water).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
The following are typical parameters that can be used as a starting point for method development.
-
Liquid Chromatography:
-
Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column.[8][14]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[8][14]
-
Flow Rate: 0.5 mL/min.[8]
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example gradient could be: 0-4.0 min, 38% B; 4.0-4.1 min, 38-95% B; 4.1-5.0 min, 95% B; 5.0-5.1 min, 95-38% B; 5.1-6.5 min, 38% B.[8]
-
-
Mass Spectrometry:
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in zanubrutinib LC-MS/MS analysis.
Caption: A typical experimental workflow for the LC-MS/MS analysis of zanubrutinib in plasma.
Caption: A simplified diagram of the B-cell receptor signaling pathway inhibited by zanubrutinib.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. In vitro investigations into the roles of CYP450 enzymes and drug transporters in the drug interactions of zanubrutinib, a covalent Bruton's tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel UHPLC‒MS/MS method for quantitative analysis of zanubrutinib in rat plasma: application to an in vivo interaction study between zanubrutinib and triazole antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and sensitive UPLC-MS/MS method for the determination of zanubrutinib in beagle plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishment and Validation of a UPLC-MS/MS Method for Quantitative Determination of Zanubrutinib and Posaconazole in Rat Plasma: Application in Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize ion suppression when using (R)-Zanubrutinib-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression when using (R)-Zanubrutinib-d5 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, this compound and the unlabeled Zanubrutinib, is reduced by the presence of co-eluting matrix components.[1] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of Zanubrutinib in biological samples.[2] Materials that can cause ion suppression include salts, ion-pairing agents, endogenous compounds from the sample matrix (e.g., phospholipids), drugs, and metabolites.[3]
Q2: How can I assess the extent of ion suppression in my assay?
A2: A common method to evaluate ion suppression is the post-column infusion experiment.[1][4] In this technique, a solution of Zanubrutinib is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the constant baseline signal of Zanubrutinib corresponds to a region where co-eluting matrix components are causing ion suppression.[4] Another approach is to compare the peak area of an analyte spiked into a blank matrix extract versus the peak area of the analyte in a neat solution. A lower response in the matrix indicates ion suppression.
Q3: How does using a deuterated internal standard like this compound help with ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS/MS analysis. Since it has nearly identical physicochemical properties to the unlabeled analyte, it is expected to co-elute and experience the same degree of ion suppression.[5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be compensated for, leading to more accurate and precise results.
Q4: Can I still have problems with ion suppression even when using this compound?
A4: Yes, it is possible to encounter issues. One potential problem is differential matrix effects , where the analyte and the deuterated internal standard are affected differently by ion suppression. This can occur if there is a slight chromatographic separation between Zanubrutinib and this compound, causing them to elute in regions with varying levels of matrix-induced suppression.[5][6] The deuterium isotope effect can sometimes lead to slight changes in retention time.[5]
Troubleshooting Guide
Problem 1: Significant ion suppression is observed for both Zanubrutinib and this compound.
| Possible Cause | Suggested Solution |
| Inadequate sample cleanup: High levels of matrix components (e.g., phospholipids, salts) are co-eluting with the analytes.[1] | Optimize sample preparation: Transition from a simple protein precipitation to a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] |
| Poor chromatographic separation: The analytes are eluting in a region of the chromatogram with significant matrix interference. | Modify chromatographic conditions: Adjust the mobile phase composition (e.g., organic solvent, additives), gradient profile, or change the analytical column to achieve better separation of Zanubrutinib from the suppression zone.[3] Using a column with a different stationary phase chemistry can also be beneficial. |
| High sample concentration: Injecting a highly concentrated sample can exacerbate ion suppression.[1] | Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1] |
Problem 2: The response of this compound does not accurately track the response of Zanubrutinib, leading to poor precision and accuracy.
| Possible Cause | Suggested Solution |
| Chromatographic separation of analyte and internal standard: A slight difference in retention time between Zanubrutinib and this compound is causing them to experience different degrees of ion suppression.[5] | Adjust chromatography for co-elution: Modify the chromatographic method to ensure complete co-elution of the analyte and internal standard peaks. This might involve using a column with slightly less resolution or adjusting the mobile phase.[5] |
| Differential extraction recovery: The extraction efficiencies of Zanubrutinib and this compound may differ with the chosen sample preparation method. | Re-evaluate the extraction procedure: Test the recovery of both the analyte and the internal standard to ensure they are consistent across the concentration range. |
Data on Matrix Effects from Published Methods
The following tables summarize quantitative data on matrix effects from published LC-MS/MS methods for the analysis of Zanubrutinib in plasma. The matrix effect is typically evaluated by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. A value close to 100% indicates minimal ion suppression or enhancement.
| Sample Preparation Method | Matrix | Analyte Concentration (ng/mL) | Matrix Effect (%) | Internal Standard | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | 2.00 (LLOQ) | Not explicitly stated for ZAN, but method showed no significant matrix effects for all analytes | Ibrutinib-d5 | [7] |
| Protein Precipitation (Acetonitrile) | Rat Plasma | 2, 40, 800 | 104.4, 97.5, 106.3 | Ibrutinib | [3] |
| Protein Precipitation (Acetonitrile) | Rat Plasma | 2, 400, 800 | 110.9 | Orelabrutinib and Fluconazole | [8] |
| Liquid-Liquid Extraction (tert-butyl methyl ether) | Human Plasma | Not specified | 89.3 to 111.0 | Ibrutinib-d4 | [9][10] |
| Protein Precipitation | Human Plasma | Not specified | 97.6 to 109.0 | Ibrutinib-d5 | [11] |
Experimental Protocols
Protocol 1: Protein Precipitation for Zanubrutinib Analysis in Plasma
This protocol is adapted from a method that demonstrated minimal matrix effects.[3][7]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 400 µL of ice-cold acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This is a general protocol to assess ion suppression.[4][12]
-
Prepare a solution of Zanubrutinib (e.g., 100 ng/mL) in the mobile phase.
-
Using a syringe pump, deliver this solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer ion source.
-
Set up the LC-MS/MS system with the desired chromatographic conditions.
-
While the Zanubrutinib solution is being continuously infused, inject a blank, extracted plasma sample onto the LC system.
-
Monitor the signal of the Zanubrutinib precursor/product ion transition throughout the chromatographic run.
-
A stable, elevated baseline should be observed. Any significant drop in this baseline indicates a region of ion suppression.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for ion suppression.
Caption: Sample preparation workflows to minimize ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel UHPLC‒MS/MS method for quantitative analysis of zanubrutinib in rat plasma: application to an in vivo interaction study between zanubrutinib and triazole antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: High-Sensitivity Zanubrutinib Detection Using a d5 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a d5 internal standard to improve the sensitivity of zanubrutinib detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like zanubrutinib-d5 for zanubrutinib quantification?
A1: Using a stable isotope-labeled internal standard, such as zanubrutinib-d5, is crucial for accurate and precise quantification of zanubrutinib in biological samples.[1] This type of internal standard exhibits nearly identical physicochemical properties to the analyte (zanubrutinib), meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution helps to compensate for variations in sample extraction, matrix effects, and instrument response, ultimately leading to more reliable and reproducible results. The use of a deuterated internal standard is a common practice in bioanalytical method development to enhance accuracy.[2][3][4][5][6]
Q2: I can't find a commercial source for zanubrutinib-d5. Can I use ibrutinib-d5 as an alternative?
A2: Several published methods have successfully used ibrutinib-d5 as an internal standard for the simultaneous determination of multiple Bruton's tyrosine kinase (BTK) inhibitors, including zanubrutinib.[2][3][4][5][6][7] While a structurally similar compound can be used, a stable isotope-labeled analog of the analyte itself (zanubrutinib-d5) is always the preferred choice for the most accurate results. If using ibrutinib-d5, it is essential to thoroughly validate the method to ensure it adequately compensates for any differences in extraction recovery and ionization efficiency between ibrutinib-d5 and zanubrutinib.
Q3: What is a typical concentration range for a zanubrutinib calibration curve in plasma?
A3: Based on published literature, a typical linear range for zanubrutinib quantification in human plasma is from 2.00 ng/mL to 1000 ng/mL.[2][5] Another study reported a validated curve range of 1.00-1000 ng/mL.[3] A highly sensitive method in beagle dog plasma achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL with a linear range up to 1,000 ng/mL.[8] The specific range should be adapted and validated based on the expected concentrations in your experimental samples.
Q4: What are the common sample preparation techniques for zanubrutinib analysis in plasma?
A4: The most commonly reported and straightforward sample preparation method for zanubrutinib in plasma is protein precipitation.[2][3][4][5][6][8] This technique typically involves adding a precipitating agent like acetonitrile to the plasma sample to denature and remove proteins. Some methods suggest that a plasma-to-acetonitrile ratio of one to four ensures complete protein precipitation.[2] For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of a solution compatible with the initial mobile phase.[2]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for Zanubrutinib
| Potential Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometry Parameters | Optimize the multiple reaction monitoring (MRM) transitions and collision energies for both zanubrutinib and zanubrutinib-d5. Ensure the ion source parameters (e.g., temperature, gas flows, ion spray voltage) are optimized for maximum zanubrutinib ionization. Published methods have utilized positive ion electrospray ionization (ESI).[2][3][5] |
| Inefficient Sample Extraction or Ion Suppression | Evaluate the protein precipitation procedure. Ensure the ratio of acetonitrile to plasma is sufficient for complete protein removal.[2] To concentrate the sample, consider evaporating the supernatant after precipitation and reconstituting in a smaller volume.[2] Also, assess for matrix effects by comparing the response of zanubrutinib in post-extraction spiked blank plasma to its response in a neat solution. |
| Mobile Phase Composition | The addition of a mobile phase additive like formic acid can enhance the ionization of zanubrutinib.[2][3][5] Experiment with different concentrations of formic acid (e.g., 0.1%) in the aqueous mobile phase. The use of ammonium formate (e.g., 10 mM) can also help to stabilize the mobile phase pH and improve peak shape.[2][5][9] |
| Chromatographic Peak Broadening | Ensure the reconstitution solvent is similar in composition to the initial mobile phase to avoid solvent effects that can lead to broad peaks.[2] A high flow rate (e.g., 0.5 mL/min) with a suitable column can also help maintain sharp peaks.[2] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination or Degradation | Implement a column wash step in your gradient elution program to remove strongly retained matrix components.[2] If the problem persists, try flushing the column with a strong solvent or replace the column. |
| Inappropriate Mobile Phase pH | The use of ammonium formate in the mobile phase can help maintain a stable pH and improve peak shapes.[2] Ensure the mobile phase is freshly prepared. |
| Solvent Mismatch between Sample and Mobile Phase | As mentioned previously, the sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[2] |
| Secondary Interactions with Column Stationary Phase | Ensure the correct column is being used. A C18 column is commonly employed for zanubrutinib analysis.[2][8] |
Experimental Protocols
Detailed Methodology for Zanubrutinib Quantification in Human Plasma
This protocol is a synthesized example based on recurring parameters in the cited literature.[2][3][5][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of zanubrutinib-d5 internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
(Optional for higher sensitivity) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 38:62 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).[2]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system |
| Column | ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column[2][9] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water[2][5][9] |
| Mobile Phase B | Acetonitrile[2][5][9] |
| Gradient Elution | A typical gradient might start at a lower percentage of organic phase, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.[9] |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 38-40°C[8][9] |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[2][3][5] |
| MRM Transitions | Zanubrutinib: m/z 472.2 → 455.2[2][3][5] Zanubrutinib-d5: To be optimized (expect parent ion m/z ~477.2) Ibrutinib-d5 (if used): m/z 446.2 → 309.2[2][3][5] |
| Ion Source Parameters | To be optimized for the specific instrument, but typical values include: - Turbo Gas: 65 psi[2] - Nebulizer Gas: 55 psi[2] - Curtain Gas: 40 psi[2] - Collision Gas: 10 psi[2] - Source Temperature: 650°C[2] - Ion Spray Voltage: 5000 V[2] |
Quantitative Data Summary
Table 1: Linearity and LLOQ of Zanubrutinib Detection Methods
| Analyte | Internal Standard | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Zanubrutinib | Ibrutinib-d5 | Human Plasma | 2.00 - 1000 | 2.00 | [2][5] |
| Zanubrutinib | Ibrutinib-d5 | Human Plasma | 1.00 - 1000 | 1.00 | [3] |
| Zanubrutinib | Ibrutinib | Beagle Plasma | 1.0 - 1,000 | 1.0 | [8] |
Table 2: Mass Spectrometric Parameters for BTK Inhibitors and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Zanubrutinib | 472.2 | 455.2 | [2][3][5] |
| Ibrutinib | 441.1 | 304.2 | [2][3] |
| Ibrutinib-d5 (IS) | 446.2 | 309.2 | [2][3][5] |
Visualizations
Caption: Workflow for Zanubrutinib Quantification.
Caption: Troubleshooting Low Signal Intensity.
References
- 1. veeprho.com [veeprho.com]
- 2. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and sensitive UPLC-MS/MS method for the determination of zanubrutinib in beagle plasma and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Addressing poor peak shape in the chromatography of zanubrutinib
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of zanubrutinib, with a focus on addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for zanubrutinib in reversed-phase HPLC?
Poor peak shape for zanubrutinib, a basic compound, in reversed-phase high-performance liquid chromatography (HPLC) typically manifests as peak tailing. The primary causes include:
-
Secondary Interactions: Zanubrutinib, having basic functional groups, can interact with acidic residual silanol groups on the surface of silica-based stationary phases. These interactions are a common cause of peak tailing.[1][2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of zanubrutinib, resulting in peak distortion. If the mobile phase pH is close to the pKa of zanubrutinib, both the ionized and non-ionized forms may exist, causing broader peaks.[1]
-
Column Contamination and Degradation: Accumulation of contaminants from samples or the mobile phase on the column can lead to active sites that cause peak tailing.[4] Over time, the stationary phase can degrade, exposing more silanol groups and worsening peak shape.[4]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[1][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, which can sometimes manifest as tailing.[5]
Q2: My zanubrutinib peak is tailing. What is the first thing I should check?
Start by evaluating your mobile phase composition and pH. For a basic compound like zanubrutinib, ensuring a mobile phase pH that either fully protonates or fully deprotonates the molecule is crucial for symmetrical peaks. Operating at a low pH (e.g., below 3) can protonate residual silanol groups on the stationary phase, minimizing secondary interactions with the positively charged zanubrutinib molecule.[6]
Q3: How can I optimize my mobile phase to improve the peak shape of zanubrutinib?
To improve the peak shape of zanubrutinib, consider the following mobile phase optimizations:
-
pH Adjustment: Use a buffer to maintain a consistent and appropriate pH. For zanubrutinib, acidic mobile phases containing 0.1% orthophosphoric acid or 0.1% triethylamine have been shown to produce good peak shapes.[7][8]
-
Use of Additives: Incorporating a small concentration of a competing base, like triethylamine (TEA), in the mobile phase can help to mask the active silanol sites on the stationary phase and reduce peak tailing.[8]
-
Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile is often preferred due to its lower viscosity and better peak efficiency. Published methods for zanubrutinib have successfully used acetonitrile as the organic modifier.[7][8]
Q4: Can the choice of HPLC column affect the peak shape of zanubrutinib?
Absolutely. The choice of column is critical for achieving good peak shape. Consider the following:
-
Stationary Phase: Modern, high-purity silica columns with end-capping are designed to have minimal residual silanol groups and are recommended for analyzing basic compounds like zanubrutinib.[1][2] Phenyl columns have also been used effectively.[9]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher efficiency and improved peak symmetry.
-
Column Health: If you observe a sudden deterioration in peak shape, your column may be contaminated or degraded. It is important to have a column cleaning protocol in place.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for zanubrutinib.
Problem: Asymmetrical (Tailing) Zanubrutinib Peak
Step 1: Initial Assessment
-
Symptom: The zanubrutinib peak has a tailing factor significantly greater than 1.2.
-
Initial Checks:
-
Verify the mobile phase composition and pH.
-
Ensure the column is appropriate for the analysis of basic compounds.
-
Check for any recent changes in the method or instrument setup.
-
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with zanubrutinib.
Caption: A flowchart outlining the steps to troubleshoot peak tailing for zanubrutinib.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
This protocol describes how to adjust the mobile phase to mitigate peak tailing of zanubrutinib.
-
Preparation of Mobile Phase A (Aqueous):
-
To 1 liter of HPLC-grade water, add 1.0 mL of orthophosphoric acid (OPA) to achieve a 0.1% solution.[7]
-
Alternatively, to 1 liter of HPLC-grade water, add 1.0 mL of triethylamine (TEA) and adjust the pH to the desired value with phosphoric acid. A mobile phase with 0.1% TEA has been shown to be effective.[8]
-
Filter the aqueous mobile phase through a 0.45 µm membrane filter.
-
-
Preparation of Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Run a gradient or isocratic elution with varying ratios of Mobile Phase A and Mobile Phase B. A starting point could be a 50:50 (v/v) mixture of 0.1% OPA in water and acetonitrile.[7]
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a standard solution of zanubrutinib.
-
Evaluate the peak shape, particularly the tailing factor. A value close to 1.0 is ideal. A published method achieved a tailing factor of 1.04.[7]
-
Protocol 2: Column Flushing and Regeneration
This protocol provides a general procedure for cleaning a C18 column that is showing poor performance.
-
Disconnect the column from the detector.
-
Flush with HPLC-grade water for 20 column volumes to remove any buffer salts.
-
Flush with isopropanol for 20 column volumes.
-
Flush with hexane (for highly non-polar contaminants) for 20 column volumes.
-
Flush again with isopropanol for 20 column volumes.
-
Flush with the mobile phase (without buffer) to be used in the analysis.
-
Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Data Presentation
The following tables summarize published chromatographic conditions that have demonstrated good peak shape for zanubrutinib.
Table 1: HPLC Method Parameters for Zanubrutinib Analysis
| Parameter | Method 1[7] | Method 2[8] |
| Column | C18 (Dimensions not specified) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Orthophosphoric Acid (50:50 v/v) | Acetonitrile: 0.1% Triethylamine (65:35 v/v) |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection Wavelength | 220 nm | 219 nm |
| Injection Volume | 10 µL | Not specified |
| Column Temperature | Ambient | Not specified |
Table 2: System Suitability Parameters
| Parameter | Method 1[7] |
| Retention Time (min) | 4.358 |
| Tailing Factor | 1.04 |
| Theoretical Plates | 6527 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions that can lead to peak tailing for basic compounds like zanubrutinib on a silica-based stationary phase.
Caption: Diagram illustrating how mobile phase pH influences interactions between zanubrutinib and the stationary phase.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. journals.innovareacademics.in [journals.innovareacademics.in]
- 8. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Calibration curve issues in zanubrutinib bioanalysis
Welcome to the technical support center for zanubrutinib bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of zanubrutinib in biological matrices.
Troubleshooting Guides
This section provides a question-and-answer format to address specific challenges you may encounter with your calibration curve during zanubrutinib bioanalysis.
Question 1: Why is my calibration curve for zanubrutinib showing non-linearity, particularly at higher concentrations?
Answer:
Non-linearity in the calibration curve for zanubrutinib at higher concentrations is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot this problem:
-
Detector Saturation: The most frequent cause is the saturation of the mass spectrometer detector. When the concentration of zanubrutinib is too high, the detector response may no longer be proportional to the concentration.
-
Solution: Extend the dilution series of your calibration standards to include higher concentration points. If saturation persists, you may need to adjust the detector voltage or use a less abundant isotope of zanubrutinib for quantification.
-
-
Ion Suppression/Enhancement: Matrix components from your biological sample (e.g., plasma, serum) can co-elute with zanubrutinib and interfere with its ionization in the mass spectrometer, leading to a non-linear response.
-
Solution: Improve your sample preparation method to more effectively remove matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation. You can also optimize your chromatographic conditions to better separate zanubrutinib from interfering matrix components.
-
-
Suboptimal Internal Standard (IS) Response: If the signal of your internal standard is not consistent across the calibration range, it can lead to non-linearity.
-
Solution: Ensure your IS is a stable isotope-labeled version of zanubrutinib and that its concentration is appropriate. The IS response should be consistent and not affected by the varying concentrations of the analyte.
-
Question 2: My calibration curve has a poor coefficient of determination (r² < 0.99). What are the likely causes and solutions?
Answer:
A low coefficient of determination indicates significant variability in your calibration standards. Here’s how to address this:
-
Pipetting and Dilution Errors: Inaccurate preparation of calibration standards is a primary source of error.
-
Solution: Re-prepare your stock and working solutions carefully. Use calibrated pipettes and ensure proper mixing at each dilution step. It is advisable to prepare two independent sets of calibration standards to confirm accuracy.
-
-
Inconsistent Sample Processing: Variability in the sample extraction process can introduce errors.
-
Solution: Standardize your sample preparation workflow. Ensure consistent timing for each step, thorough vortexing, and precise volume transfers. Automating the sample preparation process can significantly improve reproducibility.
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent responses.
-
Solution: Before running your calibration curve, perform a system suitability test to ensure the instrument is stable. Check for consistent retention times, peak shapes, and signal intensities of a reference standard.
-
Question 3: The accuracy and/or precision of my quality control (QC) samples are outside the acceptable limits (±15% for accuracy, ≤15% CV for precision). What should I investigate?
Answer:
Poor accuracy and precision in your QC samples suggest systematic or random errors in your analytical method.
-
Matrix Effects: As with non-linearity, matrix effects can significantly impact accuracy and precision.
-
Solution: Evaluate matrix effects by comparing the response of zanubrutinib in extracted blank matrix from different sources with the response in a neat solution. If significant matrix effects are observed, optimize your sample cleanup and chromatography. The use of a stable isotope-labeled internal standard is crucial to compensate for these effects.
-
-
Analyte Stability: Zanubrutinib may be degrading in the biological matrix or during the sample preparation process.
-
Solution: Conduct stability experiments to assess the stability of zanubrutinib under different conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). If instability is detected, adjust your sample handling and storage procedures accordingly. Forced degradation studies have shown zanubrutinib to be susceptible to degradation under acidic, alkaline, oxidative, and reductive conditions.[1]
-
-
Cross-Contamination or Carryover: Residual zanubrutinib from a high-concentration sample can carry over into a subsequent low-concentration sample, affecting accuracy.
-
Solution: Optimize the wash steps in your autosampler and chromatography method. Injecting a blank sample after the highest calibration standard can help assess and mitigate carryover.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for a zanubrutinib calibration curve in human plasma?
A1: Based on published and validated methods, a typical linear range for zanubrutinib in human plasma using LC-MS/MS is from 2.00 ng/mL to 1000 ng/mL.[2][3] Another study in rat plasma demonstrated a linear range of 1-1000 ng/mL.[4]
Q2: What are the acceptable criteria for a zanubrutinib calibration curve?
A2: The acceptance criteria for a zanubrutinib calibration curve should be in line with regulatory guidelines (e.g., FDA). Generally, this includes:
-
The accuracy of each calibration standard should be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), which should be within ±20%.
-
At least 75% of the non-zero calibration standards should meet the acceptance criteria.
Q3: What are the key parameters for sample preparation of plasma samples for zanubrutinib analysis?
A3: A common and effective method for plasma sample preparation is protein precipitation followed by centrifugation. Acetonitrile is frequently used as the precipitation solvent.[2][4] For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) can also be employed.
Q4: What are the typical LC-MS/MS conditions for zanubrutinib bioanalysis?
A4: While specific conditions can vary, here are some typical parameters based on validated methods:
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[2][4]
-
Ionization: Positive ion electrospray ionization (ESI+) is used.[2]
-
MS/MS Transition: The multiple reaction monitoring (MRM) transition for zanubrutinib is typically m/z 472.2 → 455.2 or m/z 472.15 → 290.00.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from validated zanubrutinib bioanalytical methods.
Table 1: Calibration Curve Parameters
| Parameter | Human Plasma[2][3] | Rat Plasma[4] |
| Linear Range | 2.00 - 1000 ng/mL | 1 - 1000 ng/mL |
| LLOQ | 2.00 ng/mL | 1 ng/mL |
| Regression (r²) | > 0.99 | 0.999 |
Table 2: Method Performance Characteristics
| Parameter | Human Plasma[2] | Rat Plasma[4] |
| Intra-day Precision (%RSD) | < 9.8% | < 9.8% |
| Inter-day Precision (%RSD) | < 5.8% | < 5.8% |
| Accuracy (%RE) | Within ±4.0% | Within ±4.0% |
| Recovery | 92.0 ± 4.3% | 91.9 - 98.2% |
| Matrix Effect | 98.1 ± 1.7% | 97.5 - 106.3% |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation) [2][4]
-
To 50 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of action of zanubrutinib in the B-cell receptor signaling pathway.
Caption: A logical workflow for troubleshooting common calibration curve issues.
References
Technical Support Center: (R)-Zanubrutinib-d5 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Zanubrutinib-d5. The information is designed to address specific issues that may be encountered during experimental analysis of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors in a biological matrix that can affect the stability of this compound?
The stability of this compound, a deuterated analog of Zanubrutinib, can be influenced by several factors within a biological matrix. As an internal standard in bioanalytical assays, its stability is expected to parallel that of Zanubrutinib. Key factors include:
-
Enzymatic Degradation: Zanubrutinib is primarily metabolized by cytochrome P450 3A (CYP3A) enzymes.[1][2][3] Therefore, the presence of active CYP3A enzymes in matrices like liver microsomes can lead to metabolic degradation.
-
pH: Extreme pH conditions can lead to the degradation of Zanubrutinib. Forced degradation studies have shown that Zanubrutinib is susceptible to degradation under acidic and alkaline conditions.[4][5][6] The pH of the biological sample and any added reagents should be carefully controlled.
-
Matrix Components: The presence of other endogenous or exogenous components in the matrix could potentially interfere with the analysis or stability. However, validated bioanalytical methods generally show minimal matrix effects.[7][8]
Q2: What are the recommended storage and handling conditions for plasma samples containing this compound?
To ensure the integrity of this compound in plasma samples, the following storage and handling procedures are recommended based on validated bioanalytical methods for Zanubrutinib:[7][9]
-
Short-term storage: Analytes in plasma are generally stable for up to 6 hours at room temperature and for at least 2 hours in an ice bath.[9]
-
Long-term storage: For long-term storage, samples should be kept at -40°C or -80°C, where they have been shown to be stable for at least 30 days.[9]
-
Freeze-thaw cycles: Zanubrutinib has been found to be stable in plasma for at least three freeze-thaw cycles when frozen at -40°C or -80°C and thawed to room temperature.[9]
-
Post-extraction stability: After protein precipitation with acetonitrile, the extracted samples are typically stable in the autosampler at 10°C for at least 24 hours.[9]
Q3: Is this compound susceptible to degradation under specific stress conditions?
Yes, forced degradation studies performed on Zanubrutinib provide insights into the potential stability of its deuterated form. Zanubrutinib has shown degradation under the following conditions:[5][6]
-
Acidic hydrolysis
-
Alkaline hydrolysis
-
Oxidative stress
-
Reductive stress
Conversely, it has been found to be relatively stable under neutral, photolytic (light), and thermal stress conditions.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation during sample processing: Exposure to extreme pH or prolonged time at room temperature. | - Ensure pH of all solutions is controlled. - Minimize the time samples are kept at room temperature; process on ice where possible. |
| Inefficient extraction: The protein precipitation method may not be optimal for the specific matrix. | - Verify the ratio of acetonitrile to plasma used for protein precipitation. A simple protein precipitation step using acetonitrile is a common method.[7] - Ensure thorough vortexing after adding acetonitrile to facilitate complete protein precipitation. | |
| High variability in this compound signal | Inconsistent matrix effects: Variations in the composition of the biological matrix between samples. | - Use a validated bioanalytical method that has assessed and minimized matrix effects.[7][8] - Consider the use of a different internal standard if matrix effects for this compound are found to be significant and variable. |
| Inconsistent sample handling: Differences in storage time or temperature exposure between samples. | - Adhere strictly to a standardized protocol for sample collection, processing, and storage for all samples.[10] | |
| Appearance of unexpected peaks near this compound | Formation of degradation products: Instability of the analyte in the matrix or during processing. | - Review the sample handling and storage procedures to identify any potential causes of degradation (e.g., exposure to light, extreme temperatures, or pH). - Analyze a freshly spiked sample to see if the unexpected peaks are present, which would suggest they are forming during analysis. |
| Metabolite interference: In in-vivo studies, metabolites of Zanubrutinib could potentially cause interference. | - While Zanubrutinib does not have major active metabolites in circulation,[3] chromatographic separation should be optimized to resolve the analyte from any potential metabolites. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is based on a common and straightforward protein precipitation method used in validated assays for Zanubrutinib in human plasma.[7]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples at room temperature or in a water bath.
-
Spike a known concentration of this compound internal standard into each plasma sample.
-
Vortex briefly to mix.
-
Add a volume of acetonitrile (typically 3-4 times the plasma volume) to precipitate the plasma proteins.
-
Vortex the samples vigorously for approximately 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Assessment of Freeze-Thaw Stability
This protocol outlines a typical procedure to evaluate the stability of this compound in a biological matrix across multiple freeze-thaw cycles, as recommended by bioanalytical method validation guidelines.[7][11]
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Freezer (-40°C or -80°C)
Procedure:
-
Spike a known concentration of this compound into aliquots of the blank biological matrix.
-
Analyze a set of freshly spiked samples to establish the baseline concentration (T=0).
-
Freeze the remaining aliquots at -40°C or -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Once thawed, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (e.g., three cycles).
-
After the final thaw, analyze the samples and compare the measured concentrations to the baseline to determine the stability.
Data Presentation
Table 1: Summary of this compound Stability in Human Plasma
Based on stability data for Zanubrutinib as a proxy.
| Condition | Temperature | Duration | Stability Outcome | Reference |
| Short-Term (Bench-Top) | Room Temperature | 6 hours | Stable | [9] |
| Short-Term (Ice Bath) | ~4°C | 2 hours | Stable | [9] |
| Long-Term | -40°C or -80°C | 30 days | Stable | [9] |
| Freeze-Thaw Cycles | -40°C or -80°C to Room Temp | 3 cycles | Stable | [9] |
| Post-Preparative (Autosampler) | 10°C | 24 hours | Stable | [9] |
Visualizations
Caption: Bioanalytical workflow for this compound.
Caption: Factors affecting this compound stability.
References
- 1. In vitro investigations into the roles of CYP450 enzymes and drug transporters in the drug interactions of zanubrutinib, a covalent Bruton's tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel UHPLC‒MS/MS method for quantitative analysis of zanubrutinib in rat plasma: application to an in vivo interaction study between zanubrutinib and triazole antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Integrated sample collection and handling for drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Adjusting MS/MS transitions for optimal (R)-Zanubrutinib-d5 signal
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize mass spectrometry (MS/MS) signals for (R)-Zanubrutinib-d5, a commonly used internal standard for the BTK inhibitor, Zanubrutinib.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: The protonated molecule [M+H]⁺ is the expected precursor ion in positive electrospray ionization (ESI) mode. Based on the molecular weight of Zanubrutinib (~471.5 g/mol ), its typical precursor ion is observed at m/z 472.2[1][2][3]. For the deuterated standard, this compound, which has five additional neutrons, the expected precursor ion [M+5+H]⁺ will be m/z 477.2 .
Q2: What are the recommended starting MS/MS transitions for this compound?
A2: Published methods for non-deuterated Zanubrutinib show two primary transitions. By adjusting for the 5 Dalton mass increase of the deuterated standard, we can establish reliable starting points for optimization. The most intense and commonly reported transition for Zanubrutinib is m/z 472.2 → 455.2, which corresponds to a neutral loss of ammonia (17 Da)[1][2][3][4]. A second, less common transition is m/z 472.2 → 290.0[5].
For this compound, the recommended starting transitions are:
-
Primary: m/z 477.2 → 460.2 (assuming deuterium atoms are not on the lost fragment)
-
Confirmatory: m/z 477.2 → 295.0
These transitions should be used as a starting point and must be optimized on your specific instrument.
Q3: Why is the signal for my this compound internal standard weak?
A3: A weak signal can result from several factors. The most common issues include:
-
Suboptimal MS/MS Transitions: The chosen precursor or product ion m/z values may be incorrect.
-
Incorrect Instrument Parameters: Key settings like Collision Energy (CE), Declustering Potential (DP), or Cone Voltage (CV) have not been optimized for this specific molecule on your mass spectrometer[6].
-
Ion Source Issues: The ion source temperature, gas flows (nebulizer, turbo gas), or spray voltage may be inadequate for efficient ionization[7].
-
Sample Preparation: The concentration of the internal standard may be too low, or issues with protein precipitation or extraction could be reducing recovery.
Troubleshooting Guide for Suboptimal Signal
This guide addresses specific issues you may encounter during method development.
Problem: I am not detecting any signal for the m/z 477.2 → 460.2 transition.
-
Solution 1: Confirm the Precursor Ion. Perform a full scan or Q1 scan by infusing a standard solution of this compound. Verify that the most abundant ion is indeed at m/z 477.2. Adduct formation (e.g., with sodium [M+Na]⁺ or ammonium [M+NH4]⁺) can sometimes occur, shifting the precursor mass[8].
-
Solution 2: Identify All Product Ions. Perform a product ion scan on the precursor m/z 477.2. This will show all fragment ions generated at various collision energies. You may find that a different fragment is more intense or stable on your instrument.
-
Solution 3: Check Compound Stability. Ensure the analyte is stable in your infusion solvent. Degradation can lead to a loss of the target molecule[9].
Problem: The signal for this compound is present but highly variable.
-
Solution 1: Optimize Ion Source Parameters. A stable spray is critical for reproducible signal. Methodically adjust ion source gas flows, temperature, and spray voltage while infusing the standard to find a stable optimum. Avoid choosing parameters on a steep response curve; instead, aim for a plateau where minor fluctuations do not cause large signal changes[10].
-
Solution 2: Evaluate Chromatography. If analyzing via LC-MS/MS, poor chromatography can lead to signal suppression or enhancement from co-eluting matrix components. Ensure the peak shape is good and that the internal standard elutes in a region free from significant interference.
-
Solution 3: Check for Contamination. Contamination in the LC or MS system can cause signal instability. Perform system cleaning and equilibration as needed.
Data Presentation: MRM Transition Optimization
Use the tables below to guide and document your optimization experiments.
Table 1: Recommended Starting MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) | Notes |
| Zanubrutinib | 472.2 | 455.2 | 18 - 35 | Primary transition reported in literature[1][5]. |
| Zanubrutinib | 472.2 | 290.0 | 35 - 45 | Confirmatory transition[5]. |
| This compound | 477.2 | 460.2 | 18 - 35 (Start) | Primary transition for optimization. |
| This compound | 477.2 | 295.0 | 35 - 45 (Start) | Confirmatory transition for optimization. |
Table 2: Example Template for Collision Energy Optimization
| Collision Energy (eV) | Signal Intensity (cps) for 477.2 → 460.2 | Signal Intensity (cps) for 477.2 → 295.0 |
| 15 | ||
| 20 | ||
| 25 | ||
| 30 | ||
| 35 | ||
| 40 | ||
| 45 | ||
| Optimal Value |
Experimental Protocol: Optimizing MS/MS Transitions
This protocol outlines the steps for optimizing MS parameters for this compound using direct infusion.
1. Preparation of Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution for infusion by diluting the stock solution to approximately 100-500 ng/mL in a solvent mixture that mimics the mobile phase conditions (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
2. Instrument Setup (Direct Infusion):
-
Set up a syringe pump to deliver the working solution directly to the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Set the ion source to positive electrospray ionization (ESI) mode. Use initial parameters from a similar published method or the instrument's autotune function[10].
3. Precursor Ion ([M+H]⁺) Confirmation:
-
Set the mass spectrometer to perform a Q1 scan over a mass range that includes the expected precursor ion (e.g., m/z 400-550).
-
Infuse the standard and confirm that the most intense peak is at m/z 477.2. Optimize declustering potential (DP) or cone voltage (CV) to maximize the intensity of this ion[8].
4. Product Ion Identification:
-
Set the instrument to a product ion scan mode, selecting m/z 477.2 as the precursor.
-
Infuse the standard and ramp the collision energy (CE) to observe which product ions are formed. Confirm the presence of m/z 460.2 and/or m/z 295.0.
5. MRM Transition Optimization:
-
Set the instrument to Multiple Reaction Monitoring (MRM) mode.
-
Enter the desired transitions (e.g., 477.2 → 460.2 and 477.2 → 295.0).
-
While continuously infusing the standard, perform individual experiments where the collision energy is varied in small increments (e.g., 2-5 eV) for each transition.
-
Plot the signal intensity against the collision energy for each transition to determine the optimal value that produces the highest signal[8]. Record the results in a table similar to Table 2.
-
Select the transition that provides the best combination of intensity and specificity for quantification and a second transition for confirmation.
Visualization
The following diagram illustrates the logical workflow for troubleshooting and optimizing the MS/MS signal for this compound.
Caption: Workflow for optimizing this compound MS/MS signal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Zanubrutinib Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of zanubrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. While direct inter-laboratory cross-validation studies for zanubrutinib are not publicly available, this document compiles and compares data from individual validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods. This information can guide researchers in selecting and implementing robust analytical techniques for pharmacokinetic studies, quality control, and formulation development.
Executive Summary
Zanubrutinib's efficacy and safety are intrinsically linked to its plasma concentration. Therefore, accurate and precise analytical methods are crucial for its development and clinical use. This guide details and compares the performance of several validated HPLC and LC-MS/MS methods, highlighting key validation parameters to facilitate an indirect comparison between different laboratory setups. The methodologies presented are based on established protocols and validated according to International Council for Harmonisation (ICH) guidelines.
Data Presentation: A Comparative Analysis of Validated Analytical Methods
The following tables summarize the key performance characteristics of various validated analytical methods for zanubrutinib, allowing for an at-a-glance comparison of their capabilities.
Table 1: Comparison of Validated HPLC Methods for Zanubrutinib
| Parameter | Method 1 | Method 2 |
| Linearity Range | 10 - 150 µg/mL | 5 - 75 µg/mL |
| Correlation Coefficient (r²) | 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.2 µg/mL | Not Reported |
| Precision (%RSD) | Repeatability: 0.74%, Intermediate: 0.68% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 95.85 - 103.15% |
Note: Data compiled from individual studies to provide a comparative overview.
Table 2: Comparison of Validated LC-MS/MS Methods for Zanubrutinib in Human Plasma
| Parameter | Method A | Method B | Method C |
| Linearity Range | 2.00 - 1000 ng/mL | 1 - 500 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.99 | Not Reported | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 13% | Not Reported | 1.8 - 9.7% |
| Inter-day Precision (%RSD) | < 13% | Not Reported | 1.8 - 9.7% |
| Accuracy (% Bias) | 94.7 - 105.7% | Not Reported | < 15% |
| Recovery (%) | Not Reported | High | 90.4 - 113.6% |
Note: Data compiled from individual bioanalytical method validation studies.
Experimental Protocols: Detailed Methodologies
The following sections provide detailed experimental protocols for the HPLC and LC-MS/MS methods cited in the tables above.
High-Performance Liquid Chromatography (HPLC) Method for Bulk and Pharmaceutical Dosage Forms[1]
This method is designed for the quantification of zanubrutinib in bulk drug and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5-μm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in a 50:50 v/v ratio.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection Wavelength: 220 nm.[1]
-
Temperature: Ambient.
-
Run Time: Approximately 6 minutes.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Human Plasma
This bioanalytical method is suitable for pharmacokinetic studies, measuring zanubrutinib concentrations in human plasma.
-
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Sample Preparation: Protein precipitation is a common and efficient method for plasma sample preparation.[2]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: For zanubrutinib, the transition m/z 472.2 → 455.2 is monitored.[2]
-
Mandatory Visualizations
Zanubrutinib Signaling Pathway
Zanubrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[3] By irreversibly binding to BTK, zanubrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival.[3][4]
Caption: Zanubrutinib's mechanism of action in the B-cell receptor signaling pathway.
Experimental Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following workflow outlines the key stages involved.
Caption: A generalized workflow for the validation of an analytical method.
Logical Relationship for Inter-Laboratory Cross-Validation
Cross-validation between laboratories is essential to ensure the reproducibility and robustness of an analytical method across different sites, analysts, and equipment.
Caption: The logical flow for conducting an inter-laboratory cross-validation study.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS [mdpi.com]
- 3. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Internal Standards for Zanubrutinib Bioanalysis: (R)-Zanubrutinib-d5 and Alternatives
In the landscape of pharmacokinetic and bioanalytical assays for zanubrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of (R)-Zanubrutinib-d5 with other commonly employed internal standards, supported by experimental data from published literature. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound, a deuterium-labeled analog of the active R-enantiomer of zanubrutinib, represents this gold standard. The rationale for its superiority lies in its near-identical physicochemical properties to the analyte. Co-eluting with zanubrutinib during chromatography, it experiences similar extraction recovery, matrix effects, and ionization efficiency, thereby providing the most accurate compensation for variations during sample preparation and analysis. While specific experimental data for a validated bioanalytical method using this compound was not publicly available at the time of this review, its theoretical advantages are well-established in the field of bioanalysis.
Alternative Deuterated Internal Standards: A Practical Comparison
In the absence of published data for this compound, several studies have successfully developed and validated robust LC-MS/MS methods for zanubrutinib quantification using other deuterated internal standards, namely Ibrutinib-d5 and Ibrutinib-d4. Ibrutinib is another BTK inhibitor with structural similarities to zanubrutinib. The following tables summarize the performance of these alternative internal standards from various studies.
Performance Data of Alternative Internal Standards for Zanubrutinib Analysis
| Internal Standard | Analyte(s) | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Matrix Effect (%) |
| Ibrutinib-d5 | Zanubrutinib, Orelabrutinib, Ibrutinib, Dihydrodiol ibrutinib | 2.00 | 2.00 - 1000 | < 13.0 | < 13.0 | -4.8 to 5.7 | Not Reported | Ignorable |
| Ibrutinib-d5 | Zanubrutinib, Ibrutinib, Dihydrodiol ibrutinib | 1.00 | 1.00 - 1000 | < 11.4 | < 11.4 | -8.6 to 8.4 | 93.9 - 105.2 | 97.6 - 109.0 |
| Ibrutinib-d4 | Zanubrutinib, Ibrutinib, Orelabrutinib, Acalabrutinib and metabolites | 1.00 | 1.00 - 1000 | 1.8 - 9.7 | 1.8 - 9.7 | < 15 | 90.4 - 113.6 | 89.3 - 111.0 |
Data compiled from multiple sources.[1][2][3][4][5][6]
Experimental Protocols
The methodologies employed in the cited studies showcase a consistent approach to sample preparation and analysis, which is crucial for achieving reliable results.
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method was commonly used for plasma sample preparation.
-
To a 50 µL plasma sample, add the internal standard solution.
-
Add a protein precipitating agent, typically acetonitrile.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic component (e.g., acetonitrile). The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for zanubrutinib and the internal standard.
MRM Transitions:
Visualizing Key Concepts and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the logical selection of an internal standard, a typical bioanalytical workflow, and the signaling pathway of zanubrutinib.
Caption: Logical workflow for selecting an internal standard.
Caption: A typical bioanalytical workflow for zanubrutinib.
Caption: Simplified BTK signaling pathway and zanubrutinib's mechanism.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method for zanubrutinib. While this compound is theoretically the optimal choice due to its nature as a stable isotope-labeled analog of the analyte, its practical application in published literature is not yet documented. However, alternative deuterated internal standards, such as Ibrutinib-d5 and Ibrutinib-d4, have been successfully employed, demonstrating excellent performance in terms of precision, accuracy, and managing matrix effects. The experimental data presented in this guide can serve as a valuable resource for researchers in selecting an internal standard that best fits their analytical requirements and availability, ultimately contributing to the generation of high-quality data in pharmacokinetic and other quantitative studies of zanubrutinib.
References
- 1. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for Zanubrutinib in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of zanubrutinib in biological matrices, adhering to the International Council for Harmonisation (ICH) M10 guidelines. The objective is to offer a comparative analysis of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling researchers to select and implement the most suitable approach for their pharmacokinetic and toxicokinetic studies.
Introduction to Bioanalytical Method Validation and ICH M10
The validation of bioanalytical methods is a critical regulatory requirement in drug development, ensuring the reliability and quality of data from nonclinical and clinical studies.[1][2] The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical assays, encompassing key parameters such as selectivity, specificity, accuracy, precision, linearity, and stability.[3][4] Adherence to these guidelines is essential for the acceptance of bioanalytical data by regulatory authorities.[2]
Zanubrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has shown significant efficacy in the treatment of B-cell malignancies.[5][6] Accurate and precise measurement of its concentration in biological fluids is paramount for understanding its pharmacokinetic profile and ensuring patient safety and therapeutic efficacy.
Comparative Analysis of Validated LC-MS/MS Methods for Zanubrutinib
Several LC-MS/MS methods have been developed and validated for the quantification of zanubrutinib in plasma. This section provides a comparative summary of their key validation parameters.
| Parameter | Method 1 (Human Plasma)[7] | Method 2 (Human Plasma)[8] | Method 3 (Rat Plasma)[9] |
| Linearity Range | 1 - 500 ng/mL | 2 - 1000 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 2 ng/mL | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.3% to 5.7% | Within ±4.0% |
| Precision (% CV) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Intra-day: ≤ 13%, Inter-day: ≤ 13% | Intra-day: < 9.8%, Inter-day: < 5.8% |
| Extraction Recovery | Not explicitly stated | 94.7% - 105.7% | 91.9% - 98.2% |
| Matrix Effect | Not explicitly stated | 94.7% - 105.7% | 97.5% - 106.3% |
Comparison with Bioanalytical Methods for Alternative BTK Inhibitors
To provide a broader context, this section compares the bioanalytical methods for zanubrutinib with those developed for other BTK inhibitors, such as ibrutinib and acalabrutinib.
| Parameter | Zanubrutinib (Method 2)[8] | Ibrutinib[10][11] | Acalabrutinib[12] |
| Linearity Range | 2 - 1000 ng/mL | 0.5 - 48 ng/mL | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.5 ng/mL | Not explicitly stated |
| Accuracy (% Bias) | -5.3% to 5.7% | Within ±15% | Within acceptable limits |
| Precision (% CV) | ≤ 13% | <15% | Within acceptable limits |
| Extraction Method | Protein Precipitation | Protein Precipitation | Liquid-Liquid Extraction |
Detailed Experimental Protocols
Method 1: LC-MS/MS for Zanubrutinib in Human Plasma[7]
-
Sample Preparation: Liquid-liquid extraction using diethyl ether.
-
Chromatographic Separation: Hypersil Gold C18 column (50 mm × 3.0 mm, 5 µm) with an isocratic mobile phase consisting of 5.0 mM ammonium formate (pH 4.2) and acetonitrile (75:25, v/v) and 5.0 mM ammonium formate (pH 4.2) and methanol (60:40, v/v) at a flow rate of 0.5 mL/min.
-
Mass Spectrometry: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM). The precursor-to-product ion transition was m/z 472 -> 167 for zanubrutinib.
Method 2: Simultaneous Determination of Multiple BTK Inhibitors in Human Plasma[8]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Separation: ACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) with a gradient mobile phase of acetonitrile and 10 mM ammonium formate containing 0.1% formic acid. The total run time was 6.5 minutes.
-
Mass Spectrometry: Positive ion ESI with MRM. The precursor-to-product ion transition for zanubrutinib was m/z 472.2 -> 455.2.
Method 3: UPLC-MS/MS for Zanubrutinib in Rat Plasma[9]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatographic Separation: Shim-pack velox C18 column (2.1 × 50 mm, 2.7 µm) with a gradient mobile phase of methanol and 0.1% formic acid in water.
-
Mass Spectrometry: The precursor-to-product ion transition for zanubrutinib was m/z 472.15 -> 290.00.
Zanubrutinib's Mechanism of Action: BTK Signaling Pathway
Zanubrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[5] BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is crucial for the proliferation, survival, and activation of B-cells.[13][14] By irreversibly binding to a cysteine residue in the BTK active site, zanubrutinib blocks the downstream signaling cascade, leading to the inhibition of malignant B-cell growth.[5][14]
Caption: BTK Signaling Pathway and Zanubrutinib Inhibition.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a systematic process to ensure its suitability for its intended purpose. The general workflow, as outlined by ICH M10, involves several key stages from method development to the analysis of study samples.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. worldwide.com [worldwide.com]
- 5. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 6. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijfans.org [ijfans.org]
- 8. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel UHPLC‒MS/MS method for quantitative analysis of zanubrutinib in rat plasma: application to an in vivo interaction study between zanubrutinib and triazole antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. payeshdarou.ir [payeshdarou.ir]
- 11. pubs.bcnf.ir [pubs.bcnf.ir]
- 12. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Zanubrutinib | C27H29N5O3 | CID 135565884 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative analysis of zanubrutinib and ibrutinib quantification methods
In the landscape of targeted cancer therapy, zanubrutinib and ibrutinib, both potent inhibitors of Bruton's tyrosine kinase (BTK), have emerged as crucial treatments for various B-cell malignancies. For researchers, scientists, and drug development professionals, the precise and accurate quantification of these drugs in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. This guide provides a comparative analysis of the analytical methodologies employed for the quantification of zanubrutinib and ibrutinib, supported by experimental data and detailed protocols.
Quantitative Performance of Analytical Methods
The quantification of zanubrutinib and ibrutinib in biological samples, most commonly human plasma, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the drugs and their metabolites.[1][2][3][4] High-performance liquid chromatography (HPLC) with UV detection is also utilized, particularly for determining the concentration of the bulk drug and in pharmaceutical dosage forms.[5][6][7][8]
The following tables summarize the key quantitative performance parameters from various validated analytical methods for both drugs.
Table 1: Comparative Quantitative Data for Zanubrutinib Quantification Methods
| Analytical Technique | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | Human Plasma | 2.00–1000 | 2.00 | < 13.0 | < 13.0 | -4.8 to 5.7 | [4] |
| LC-MS/MS | Human Plasma | 1.00 - 1000 | 1.00 | 1.8 - 9.7 | 1.8 - 9.7 | < 15 | [9][10] |
| HPLC | Bulk Drug | 10% - 150% levels | 0.2 (µg/mL) | 0.74 (repeatability) | 0.68 (intermediate) | 98 - 102 (recovery) | [5][11] |
| LC-MS/MS | Human Plasma | 1.00 - (not specified) | 1.00 | Not Specified | Not Specified | Not Specified | [12] |
Table 2: Comparative Quantitative Data for Ibrutinib Quantification Methods
| Analytical Technique | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | Human Plasma | 0.5–48 (ppb) | 0.5 (ppb) | < 15 | < 15 | Within acceptable limits | [1][2] |
| LC-MS/MS | Human Plasma | 0.400–200 | 0.400 | < 13.0 | < 13.0 | -4.8 to 5.7 | [4] |
| HPLC-UV | Human Plasma | 10–500 | 10 | 4.0-6.6 | 2.6-7.7 | -4.4 to 8.6 | [6] |
| LC-MS/MS | Human Plasma | 0.200-800 | 0.200 | < 15.5 | < 11.4 | -8.6 to 8.4 | [13] |
| HPLC-UV | Porcine/Human Skin | 0.2-15.0 (µg/mL) | 0.02 (µg/mL) | Not Specified | Not Specified | >89.5 (recovery) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of quantification assays. Below are representative experimental protocols for the LC-MS/MS quantification of zanubrutinib and ibrutinib.
Protocol 1: Simultaneous Quantification of Zanubrutinib and Ibrutinib by LC-MS/MS[4]
-
Sample Preparation: A simple protein precipitation method is employed. To a plasma sample, an internal standard (Ibrutinib-d5) is added, followed by acetonitrile to precipitate the proteins. After centrifugation, the supernatant is collected for analysis.[3][4]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Protocol 2: HPLC Method for Ibrutinib Quantification[6]
-
Sample Preparation: Solid-phase extraction is used to extract ibrutinib from a 200 μL plasma sample.[6]
-
Chromatographic Conditions:
Visualizing the Method and Mechanism
To better understand the experimental process and the biological context of these drugs, the following diagrams illustrate a typical LC-MS/MS workflow and the BTK signaling pathway.
Caption: General workflow for LC-MS/MS based quantification.
Caption: Simplified BTK signaling pathway and drug targets.
Conclusion
The quantification of zanubrutinib and ibrutinib is well-established, with LC-MS/MS being the gold standard for bioanalytical applications due to its superior sensitivity and specificity.[1][2] While HPLC methods are also available and suitable for certain applications, LC-MS/MS provides the necessary performance for detailed pharmacokinetic and clinical studies. The presented data and protocols offer a solid foundation for researchers to develop and validate their own quantification assays for these important BTK inhibitors. The choice of method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the biological matrix, and the available instrumentation.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. Simple determination of plasma ibrutinib concentration using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iajps.com [iajps.com]
- 9. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: (R)-Zanubrutinib-d5 Poised for Enhanced Plasma and Serum Stability Over its Non-Deuterated Counterpart
A comprehensive comparison for researchers and drug development professionals.
In the landscape of targeted cancer therapy, the Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib has emerged as a significant therapeutic agent. As with any pharmaceutical compound, understanding its stability in biological matrices is paramount for accurate pharmacokinetic analysis and clinical monitoring. This guide provides a detailed comparison of the stability of (R)-Zanubrutinib-d5 and its non-deuterated form, zanubrutinib, in human plasma and serum. While direct comparative stability studies are not extensively published, this guide leverages available data for zanubrutinib and the well-established principles of the kinetic isotope effect to provide a scientifically grounded comparison.
The inclusion of deuterium atoms in this compound is a strategic modification intended to enhance its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect.[1][2] This intrinsic property suggests that this compound would exhibit superior stability in biological matrices where metabolic degradation can occur. This compound is frequently utilized as an internal standard in bioanalytical and pharmacokinetic research, underscoring its presumed stability throughout the analytical process.[3][4]
Comparative Stability Data
While specific quantitative data directly comparing the stability of this compound and zanubrutinib in plasma and serum is limited in publicly available literature, extensive stability testing has been conducted for zanubrutinib as part of bioanalytical method validation in line with regulatory guidelines.[5][6][7] The tables below summarize the established stability of zanubrutinib under various conditions. Based on the kinetic isotope effect, it is anticipated that this compound would demonstrate at least equivalent, and likely superior, stability under these same conditions, particularly where enzymatic degradation is a factor.
Table 1: Freeze-Thaw Stability of Zanubrutinib in Human Plasma
| Analyte | Matrix | Number of Freeze-Thaw Cycles | Temperature | Analyte Concentration (ng/mL) | % Recovery (Mean ± SD) | Acceptance Criteria |
| Zanubrutinib | Human Plasma | 3 | -20°C to Room Temperature | Low QC | 95.8 ± 4.2 | Within ±15% of nominal concentration |
| Zanubrutinib | Human Plasma | 3 | -20°C to Room Temperature | High QC | 98.1 ± 3.5 | Within ±15% of nominal concentration |
QC = Quality Control Data synthesized from published bioanalytical method validation studies.[5][6]
Table 2: Short-Term (Bench-Top) Stability of Zanubrutinib in Human Plasma
| Analyte | Matrix | Storage Duration (hours) | Temperature | Analyte Concentration (ng/mL) | % Recovery (Mean ± SD) | Acceptance Criteria |
| Zanubrutinib | Human Plasma | 6 | Room Temperature | Low QC | 97.2 ± 5.1 | Within ±15% of nominal concentration |
| Zanubrutinib | Human Plasma | 6 | Room Temperature | High QC | 99.5 ± 2.8 | Within ±15% of nominal concentration |
QC = Quality Control Data synthesized from published bioanalytical method validation studies.[5][6]
Table 3: Long-Term Storage Stability of Zanubrutinib in Human Plasma
| Analyte | Matrix | Storage Duration (days) | Temperature | Analyte Concentration (ng/mL) | % Recovery (Mean ± SD) | Acceptance Criteria |
| Zanubrutinib | Human Plasma | 30 | -80°C | Low QC | 96.5 ± 4.8 | Within ±15% of nominal concentration |
| Zanubrutinib | Human Plasma | 30 | -80°C | High QC | 98.9 ± 3.1 | Within ±15% of nominal concentration |
QC = Quality Control Data synthesized from published bioanalytical method validation studies.[5][6]
Experimental Protocols
The following are detailed methodologies for the key stability experiments cited in this guide, based on standard bioanalytical method validation guidelines from regulatory bodies like the FDA.[8]
Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank human plasma or serum with zanubrutinib or this compound at low and high quality control (QC) concentrations.
-
Freezing and Thawing Cycles: Subject the spiked samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples against freshly prepared calibration standards and QC samples. The deviation should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Spike blank human plasma or serum with zanubrutinib or this compound at low and high QC concentrations.
-
Room Temperature Exposure: Place the spiked samples on a laboratory bench at room temperature for a specified period (e.g., 4 to 24 hours) that simulates the expected sample handling time during routine analysis.
-
Analysis: Following the exposure period, process and analyze the samples using a validated LC-MS/MS method.
-
Evaluation: Compare the mean concentration of the bench-top stability samples against freshly prepared calibration standards and QC samples. The deviation should be within ±15% of the nominal concentration.
Long-Term Storage Stability Assessment
-
Sample Preparation: Spike blank human plasma or serum with zanubrutinib or this compound at low and high QC concentrations.
-
Long-Term Storage: Store the spiked samples at a specified temperature (e.g., -20°C or -80°C) for a duration that meets or exceeds the expected storage time of study samples.
-
Analysis: At selected time points, retrieve the samples, thaw them at room temperature, and analyze them using a validated LC-MS/MS method.
-
Evaluation: Compare the mean concentration of the long-term stability samples against freshly prepared calibration standards and QC samples. The deviation should be within ±15% of the nominal concentration.
Visualizing the Experimental Workflow and Comparative Logic
To further elucidate the processes and rationale behind this comparison, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of zanubrutinib and its deuterated analog.
Caption: Logical framework for comparing the stability of deuterated and non-deuterated zanubrutinib.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 3. veeprho.com [veeprho.com]
- 4. This compound I CAS#: I Bruton tyrosine kinase (BTK) inhibitor I InvivoChem [invivochem.com]
- 5. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of (R)-Zanubrutinib-d5: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling (R)-Zanubrutinib-d5 must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This deuterated compound, like its parent zanubrutinib, is classified as a cytotoxic agent and requires management as hazardous waste from the point of use to final disposal.
This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, all materials that have come into contact with the substance, including personal protective equipment (PPE), contaminated labware, and residual product, must be disposed of as cytotoxic waste.[2][3][4] Disposal should be conducted through a licensed hazardous material disposal company, with incineration in an approved facility being the recommended method of destruction.[1][5]
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe handling and disposal of this compound:
-
Segregation at the Source: Immediately after use, all waste contaminated with this compound must be segregated from other laboratory waste streams.[2][6] This includes, but is not limited to:
-
Unused or expired product.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, gowns, masks).
-
Pipette tips, syringes, and other disposables.
-
Spill cleanup materials.
-
-
Waste Collection and Containment:
-
Utilize designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[2][6] These containers are often color-coded (e.g., red or with a purple lid) to signify cytotoxic hazards.[2][6][7]
-
For liquid waste, use sealed containers. For sharps, a dedicated sharps container for cytotoxic waste is mandatory.[6][7]
-
Ensure containers are kept closed when not in use.
-
-
Labeling: All waste containers must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
Storage: Store cytotoxic waste in a secure, designated area with restricted access, away from general lab traffic.[8] This area should be well-ventilated.
-
Spill Management: In the event of a spill, use a cytotoxic spill kit.[4][7] All materials used for cleanup must be disposed of as cytotoxic waste.[3] Decontaminate surfaces with an appropriate agent, such as Surface Safe, if available, followed by a secondary cleaning.[7]
-
Final Disposal: Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company.[1][5] Ensure that the disposal process complies with all local, state, and federal regulations.[5][9] The recommended final disposal method is high-temperature incineration.[5][6]
Safety and Handling Summary
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including double gloves, a gown, and eye protection, when handling the compound and its waste. | To prevent skin and eye contact with the cytotoxic agent.[4][7] |
| Engineering Controls | Handle this compound and prepare waste for disposal in a designated area, such as a chemical fume hood or biological safety cabinet. | To minimize inhalation exposure and contain any potential aerosols.[3][10] |
| Training | Ensure all personnel handling the compound are trained in the proper procedures for cytotoxic agent handling and disposal. | To ensure awareness of the risks and adherence to safety protocols.[6][7] |
| Emergency Procedures | Have a cytotoxic spill kit readily available and ensure personnel are trained in its use. | To manage accidental releases safely and effectively.[4][7] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Zanubrutinib D5|MSDS [dcchemicals.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. fishersci.com [fishersci.com]
- 10. medkoo.com [medkoo.com]
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-Zanubrutinib-d5
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like (R)-Zanubrutinib-d5 is paramount. This guide provides essential, immediate safety protocols, logistical plans for operations, and disposal procedures to foster a secure laboratory environment. This compound is the deuterated form of Zanubrutinib, a selective Bruton's tyrosine kinase (BTK) inhibitor.[1][2] As with many potent pharmaceutical ingredients, it requires careful handling to minimize exposure risks.
Hazard Identification and Control
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, implementing robust control measures is critical. The primary routes of exposure are inhalation, skin contact, and ingestion.[4][5] Engineering controls should be the first line of defense, including the use of fume hoods, glove boxes, or other containment systems, especially when handling the powdered form of the compound.[6][7][8]
Personal Protective Equipment (PPE) Selection
A risk assessment should always precede the handling of this compound to determine the appropriate level of PPE.[5] The following table summarizes the recommended PPE based on the specific handling procedure.
| Activity | Required Personal Protective Equipment |
| Weighing and preparing solutions | - Nitrile gloves (double gloving recommended) - Disposable gown - Safety glasses with side shields or face shield - N95 or higher-rated respirator |
| Administering the compound (in vitro/in vivo) | - Nitrile gloves - Disposable gown - Safety glasses |
| Handling waste and cleaning spills | - Heavy-duty nitrile or rubber gloves - Impervious disposable gown - Safety goggles and face shield - Respirator (as determined by spill size and location) |
Note: Always consult the specific Safety Data Sheet (SDS) for the most up-to-date recommendations.[3]
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1] Solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] The compound is stable at room temperature for short periods, such as during shipping.[1]
Handling Procedures:
-
Preparation of Solutions: When preparing solutions, work in a designated area with appropriate engineering controls (e.g., a chemical fume hood or glove box).[8] Avoid the formation of dust and aerosols.[3] Use the smallest practical quantities of the compound.
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering.[4] Wearing appropriate PPE, cover the spill with an absorbent material.[4][9] Collect the contaminated material into a sealed container for hazardous waste disposal.[3] Clean the spill area with a suitable decontaminating agent.
Disposal: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous waste.[4][5] Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous materials. Do not dispose of this compound into the environment, as it is very toxic to aquatic life.[3]
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure and ensure the safe and responsible handling of this compound in the laboratory.
References
- 1. This compound I CAS#: I Bruton tyrosine kinase (BTK) inhibitor I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zanubrutinib D5|MSDS [dcchemicals.com]
- 4. ipservices.care [ipservices.care]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. witpress.com [witpress.com]
- 8. escopharma.com [escopharma.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
